2-Methyldodecane-4,6-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94231-93-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyldodecane-4,6-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-12(14)10-13(15)9-11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
PHVJAYGOLQGSCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(=O)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-Methyldodecane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2-Methyldodecane-4,6-dione, a long-chain β-diketone. Given the limited availability of direct literature on this specific compound, this guide leverages established methodologies for the synthesis and analysis of analogous β-dicarbonyl compounds. β-Diketones are significant intermediates in organic synthesis, particularly for the creation of heterocyclic compounds, and are also studied for their potential biological activities.[1]
Proposed Synthesis of this compound
The most classical and versatile method for the synthesis of β-diketones is the Claisen condensation.[2] Specifically, a mixed Claisen condensation between a ketone and an ester in the presence of a strong base is a suitable approach for preparing unsymmetrical β-diketones like this compound.[3][4]
The proposed reaction involves the condensation of Ethyl octanoate with 2-butanone using a strong base such as sodium ethoxide or sodium hydride. In this reaction, 2-butanone will serve as the nucleophilic donor after deprotonation at its α-carbon, and ethyl octanoate will act as the electrophilic acceptor.[3][5]
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Synthesis of this compound via Mixed Claisen Condensation
Materials:
-
Ethyl octanoate
-
2-Butanone
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Suspension: Anhydrous diethyl ether or THF is added to the flask, followed by the portion-wise addition of sodium ethoxide or sodium hydride. The suspension is stirred to ensure it is well-dispersed.
-
Enolate Formation: A solution of 2-butanone in the anhydrous solvent is added dropwise to the stirred base suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for a specified time to ensure complete enolate formation.
-
Condensation: A solution of ethyl octanoate in the anhydrous solvent is added dropwise to the reaction mixture. The reaction is then gently refluxed for several hours to drive the condensation to completion.
-
Workup: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and 1 M HCl to neutralize the excess base and protonate the resulting β-diketonate salt. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Characterization of this compound
β-Diketones exist as a mixture of keto and enol tautomers in equilibrium. This tautomerism significantly influences their spectroscopic properties.[6][7][8]
Keto-Enol Tautomerism
Caption: Keto-enol tautomerism in β-diketones.
Predicted Characterization Data
The following table summarizes the expected quantitative data for the characterization of this compound.
| Analysis | Expected Data |
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol |
| ¹H NMR | δ (ppm): ~15-17 (broad s, 1H, enolic OH), ~5.5 (s, 1H, vinyl H of enol), ~3.5 (s, 2H, α-CH₂ of keto), ~2.5-2.1 (m, protons α to C=O), ~1.6-1.2 (m, alkyl chain CH₂), ~0.9 (t, terminal CH₃) |
| ¹³C NMR | δ (ppm): ~200-210 (keto C=O), ~190 (enol C=O), ~100 (vinyl C-H of enol), ~50-60 (α-CH₂ of keto), ~40-20 (alkyl chain carbons) |
| IR Spectroscopy | ν (cm⁻¹): ~3400-2400 (broad, O-H stretch of enol), ~1720 (C=O stretch of keto), ~1640 (conjugated C=O stretch of enol), ~1580 (C=C stretch of enol)[6][9] |
| Mass Spectrometry (EI) | m/z (%): 212 (M⁺), fragments corresponding to α-cleavage and McLafferty rearrangement. |
| Mass Spectrometry (ESI) | m/z: 213.18 [M+H]⁺, 235.16 [M+Na]⁺[10] |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. The presence of both keto and enol forms can often be observed in the NMR spectrum.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum is to be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). The characteristic peaks for both the keto and enol forms should be identified.[6][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is to be performed to confirm the molecular formula. Electron Impact (EI) mass spectrometry can provide information about the fragmentation pattern, while Electrospray Ionization (ESI) is useful for determining the molecular weight with minimal fragmentation.[10]
Potential Applications and Further Research
Long-chain β-diketones are found in nature and have been investigated for various biological activities, including antioxidant and antimicrobial properties.[11] The synthesized this compound can be screened for similar biological activities. Furthermore, as a β-diketone, it can be used as a versatile precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] It can also be used as a chelating agent for various metal ions.[8] Further research could involve the synthesis of derivatives and the evaluation of their structure-activity relationships.
References
- 1. ijpras.com [ijpras.com]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. mdpi.com [mdpi.com]
Crystal Structure Analysis of β-Diketones: A Technical Guide Using Dibenzoylmethane as a Model System
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available crystallographic data could be located for 2-Methyldodecane-4,6-dione. This guide therefore utilizes the well-characterized β-diketone, dibenzoylmethane (DBM) , as a representative model to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The experimental protocols and data presented herein pertain to dibenzoylmethane.
Introduction
β-Diketones are a significant class of organic compounds characterized by two carbonyl groups separated by a methylene group. This arrangement facilitates keto-enol tautomerism, leading to a planar six-membered enol ring stabilized by a strong intramolecular hydrogen bond. This structural feature is crucial for their biological activity and their ability to act as chelating agents for metal ions. Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and materials science applications.
This technical guide provides an in-depth overview of the crystal structure analysis of a representative β-diketone, dibenzoylmethane. It covers the synthesis, crystallization, and X-ray diffraction analysis, presenting the crystallographic data in a structured format.
Experimental Protocols
The overall workflow for the crystal structure analysis of dibenzoylmethane is outlined below, from synthesis to data refinement.
Dibenzoylmethane is synthesized via a Claisen condensation reaction between ethyl benzoate and acetophenone, using a strong base such as sodium ethoxide.[1]
-
Reaction Setup: A dry, three-necked flask equipped with a mechanical stirrer and a condenser for downward distillation is charged with ethyl benzoate and acetophenone.[1]
-
Base Addition: The flask is heated to 150-160°C in an oil bath. Sodium ethoxide is added in portions to the hot mixture. The ethanol formed during the reaction is distilled off to drive the equilibrium.[1]
-
Work-up and Purification: After cooling, the reaction mixture is dissolved in water and acidified (e.g., with sulfuric acid) to precipitate the crude dibenzoylmethane. The crude product is then washed with a sodium bicarbonate solution to remove any unreacted esters and acidic byproducts.[1] The resulting solid is collected and can be further purified by recrystallization.
High-quality single crystals suitable for X-ray diffraction are grown using the slow evaporation method.[2]
-
Solvent Selection: The purified dibenzoylmethane is dissolved in a suitable solvent, such as acetone or an alcohol-water mixture, to create a saturated or near-saturated solution.
-
Evaporation: The solution is placed in a vial, covered loosely to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.
-
Crystal Harvesting: Once crystals of sufficient size (ideally 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the X-ray diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 123 K) to minimize thermal vibrations.[2][3] X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis.[3]
-
Structure Refinement: The initial structural model is refined using full-matrix least-squares methods (e.g., using software like SHELXL).[3] This process refines the atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Data Presentation
Dibenzoylmethane is known to crystallize in at least two polymorphic forms: a monoclinic and an orthorhombic form.[2] The crystallographic data for the well-established orthorhombic form are summarized below.[4]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂O₂ |
| Formula Weight | 224.25 g/mol |
| Temperature | 298 K (room temperature) |
| Wavelength | Not specified |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 10.857 Å |
| b | 24.446 Å |
| c | 8.756 Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 2322.5 ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density | 1.28 g/cm³ |
| Final R index [I > 2σ(I)] | 5.97% |
Data sourced from Williams, D. E. (1966). Acta Cryst., 21, 340-349.[4]
The enolic form of dibenzoylmethane features a strong intramolecular hydrogen bond.
| Bond/Angle | Length (Å) / Degrees (°) |
| Bond Lengths | |
| C=O (mean) | ~1.30 Å |
| C-C (enol ring, mean) | ~1.40 Å |
| O···O (intramolecular) | 2.47 Å |
| C-C (benzene, mean) | 1.389 Å |
| C-H (benzene, mean) | 0.98 Å |
| Bond Angles | |
| C-C-C (enol ring) | Varies |
| O-C-C (enol ring) | Varies |
Note: The exact bond lengths and angles can vary slightly depending on the specific refinement. The values presented are indicative of the structure.[4]
Structural Insights and Logical Relationships
The crystal structure of dibenzoylmethane reveals key features of β-diketones. The molecule exists in the enol form, with a planar six-membered ring formed by the two oxygen atoms, the three central carbon atoms, and the enolic hydrogen.
References
An In-Depth Technical Guide to Tautomerism in Long-Chain Beta-Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles governing the tautomeric equilibrium of long-chain beta-diketones. Understanding this phenomenon is critical for applications in drug development, materials science, and chemical synthesis, as the specific tautomeric form can significantly influence a molecule's biological activity, reactivity, and physical properties.
Introduction to Tautomerism in Beta-Diketones
Beta-diketones are organic compounds containing two carbonyl groups separated by a single carbon atom. These molecules exist as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. This equilibrium, known as keto-enol tautomerism, is a fundamental concept in organic chemistry.[1] The interconversion between these forms involves the migration of a proton and the shifting of bonding electrons.
The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This stabilization, along with conjugation, can lead to a significant population of the enol tautomer at equilibrium.[2] The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of the keto to enol tautomers can be quantified by the equilibrium constant, Keq, where Keq = [enol]/[keto]. This ratio is influenced by several factors, including the nature of the substituents on the beta-diketone scaffold, the solvent polarity, and the temperature.
The following table summarizes quantitative data on the keto-enol equilibrium for a selection of beta-diketones, illustrating the effects of substitution and solvent.
| Compound | R1 | R2 | R3 | Solvent | Temperature (°C) | % Enol Form | Keq ([enol]/[keto]) |
| Acetylacetone | CH₃ | H | CH₃ | CCl₄ | Ambient | 95 | 19.0 |
| Acetylacetone | CH₃ | H | CH₃ | DMSO | Ambient | 62 | 1.63 |
| Acetylacetone | CH₃ | H | CH₃ | H₂O | Ambient | 15 | 0.18 |
| 3-Methylacetylacetone | CH₃ | CH₃ | CH₃ | CCl₄ | Ambient | 41 | 0.70 |
| 3-Phenylacetylacetone | CH₃ | Ph | CH₃ | CCl₄ | Ambient | 96 | 24.0 |
| Dibenzoylmethane | Ph | H | Ph | CDCl₃ | Ambient | >99 | >99 |
| 1,3-Diphenylpropane-1,3-dione | Ph | H | Ph | DMSO | Ambient | 95.8 | 22.8 |
| 1-(p-Methoxyphenyl)-3-phenylpropane-1,3-dione | p-MeO-Ph | H | Ph | DMSO | Ambient | 96.2 | 25.3 |
| 1-(p-Nitrophenyl)-3-phenylpropane-1,3-dione | p-NO₂-Ph | H | Ph | DMSO | Ambient | 94.1 | 16.0 |
Data compiled from various sources. Note that "Ambient" temperature typically refers to the probe temperature of the NMR spectrometer, usually around 20-25 °C.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the keto and enol forms is dictated by a combination of intramolecular and intermolecular forces. A thorough understanding of these factors is crucial for predicting and controlling the tautomeric composition.
Caption: Factors influencing the keto-enol tautomeric equilibrium.
The electronic and steric properties of the substituents (R1, R2, and R3) play a pivotal role in determining the tautomeric preference.
-
Electron-withdrawing groups (e.g., trifluoromethyl) at the R1 or R3 positions increase the acidity of the α-protons, thereby favoring the enol form.
-
Electron-donating groups at the R1 or R3 positions generally have a smaller effect but can slightly favor the keto form.
-
Bulky substituents at the R1 and R3 positions can sterically hinder the planarity of the enol form, but in many cases, they favor enolization by destabilizing the diketo form.
-
Substitution at the central carbon (R2) , especially with alkyl groups, generally disfavors the enol form due to steric hindrance and the disruption of the conjugated system.
The polarity and hydrogen-bonding capability of the solvent significantly impact the keto-enol equilibrium.
-
Nonpolar solvents (e.g., hexane, carbon tetrachloride) are less able to stabilize the more polar diketo form, thus the equilibrium tends to shift towards the less polar, intramolecularly hydrogen-bonded enol form.
-
Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form and stabilizing the diketo form, shifting the equilibrium towards the keto tautomer.
-
Polar protic solvents (e.g., water, methanol) are effective at solvating both tautomers through hydrogen bonding. However, they tend to favor the keto form by forming strong intermolecular hydrogen bonds with the carbonyl groups, which can outweigh the stability gained from the intramolecular hydrogen bond in the enol.
Temperature can influence the tautomeric equilibrium. Generally, an increase in temperature favors the thermodynamically less stable tautomer. In many cases, the enol form is enthalpically favored due to conjugation and intramolecular hydrogen bonding, while the keto form is entropically favored.
Experimental Protocols for Tautomer Analysis
The quantitative determination of the keto-enol ratio is most commonly achieved using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H NMR spectroscopy is a powerful and direct method for quantifying the tautomeric composition in solution. The keto and enol forms give rise to distinct sets of signals that can be integrated to determine their relative concentrations.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the beta-diketone.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
-
Instrumental Parameters:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher.
-
Set the spectral width to encompass all proton signals (typically 0-15 ppm).
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration. A D1 of 10-30 seconds is generally recommended for quantitative analysis.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol tautomers.
-
Enol form: A sharp signal for the enolic proton (δ ≈ 12-17 ppm), a signal for the vinylic proton (δ ≈ 5-6 ppm), and signals for the substituents.
-
Keto form: A signal for the α-protons (CH₂) (δ ≈ 3-4 ppm) and signals for the substituents.
-
-
Carefully integrate a well-resolved signal for each tautomer that is unique and not overlapping with other signals. For example, integrate the enolic proton signal for the enol form and the α-proton signal for the keto form.
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / n))] * 100 where 'n' is the number of protons represented by the integrated keto signal (e.g., n=2 for the CH₂ group).
-
Calculate the equilibrium constant: Keq = (% Enol) / (100 - % Enol).
-
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, particularly for compounds where the enol form has a strong, distinct absorption band due to the conjugated system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the beta-diketone of known concentration in a suitable solvent (e.g., cyclohexane, ethanol). The solvent should be transparent in the wavelength range of interest.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the measurements are within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).
-
-
Instrumental Parameters:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
-
Data Analysis:
-
Identify the absorption maximum (λmax) corresponding to the π-π* transition of the conjugated enol form. The keto form typically absorbs at a shorter wavelength with a lower intensity.
-
The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity of the enol form, b is the path length of the cuvette, and c is the concentration of the enol.
-
The molar absorptivity (ε) of the pure enol form is often difficult to determine directly. It can be estimated by measuring the absorbance in a nonpolar solvent where the enol form is known to be highly dominant, or through computational methods.
-
Once the concentration of the enol form is known, the concentration of the keto form can be calculated by subtracting the enol concentration from the total concentration of the beta-diketone.
-
Calculate the percentage of the enol form and the equilibrium constant as described for the NMR method.
-
Logical Relationships and Experimental Workflow
The determination of the tautomeric equilibrium and the factors influencing it can be represented as a logical workflow.
Caption: Experimental workflow for determining tautomeric equilibrium.
Conclusion
The tautomerism of long-chain beta-diketones is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. For professionals in drug development and related scientific fields, a quantitative understanding of the keto-enol equilibrium is paramount. The methodologies and data presented in this guide provide a framework for the analysis and prediction of tautomeric behavior, which is essential for the rational design of molecules with desired chemical and biological properties. The ability to control the tautomeric ratio through synthetic modification and solvent selection offers a powerful tool for optimizing the performance of beta-diketone-containing compounds.
References
An In-depth Technical Guide on the Potential Biological Activity of 2-Methyldodecane-4,6-dione
Disclaimer: Direct experimental data on the biological activity of 2-Methyldodecane-4,6-dione is not available in the current scientific literature. This guide provides a comprehensive overview of the potential biological activities of this compound based on the known activities of structurally related molecules, including alkyl-substituted β-diketones and long-chain aliphatic compounds. The information presented herein is for research and informational purposes only and should be interpreted as a predictive analysis.
Introduction
This compound is a β-diketone with a long aliphatic chain. The β-diketone moiety is a well-known structural motif in a variety of biologically active compounds, capable of tautomerization and metal chelation, which can contribute to its chemical reactivity and biological interactions.[1][2] The long dodecane chain imparts significant lipophilicity to the molecule, which may influence its membrane permeability and interaction with hydrophobic pockets of biological targets. This guide explores the potential antimicrobial, cytotoxic, and anti-inflammatory activities of this compound by drawing parallels with structurally analogous compounds.
Potential Biological Activities
Based on the activities of related compounds, this compound could potentially exhibit a range of biological effects.
Antimicrobial Activity:
Long-chain aliphatic compounds and some β-diketones have demonstrated notable antimicrobial properties. The lipophilic nature of the dodecane chain in this compound could facilitate its insertion into bacterial cell membranes, leading to disruption of membrane integrity and function. This mechanism is common for long-chain fatty alcohols and acids.[3] Furthermore, the β-diketone functionality can chelate metal ions essential for bacterial enzyme function, thereby inhibiting microbial growth.
Cytotoxic Activity:
Several β-diketone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, N-substituted indan-1,3-diones have shown potent cytotoxicity by inhibiting DNA and RNA synthesis.[4] Cyclohexane-1,3-dione derivatives have also been identified as cytotoxic agents against several cancer cell lines.[5] The proposed mechanism for some of these compounds involves the inhibition of key enzymes in nucleotide biosynthesis pathways. Given its β-diketone core, this compound could potentially exert cytotoxic effects through similar mechanisms.
Anti-inflammatory Activity:
Certain β-diketones are known to possess anti-inflammatory properties. This activity is often attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory enzymes. The enol form of the β-diketone is a key structural feature that contributes to its antioxidant and radical scavenging capabilities.
Quantitative Data for Structurally Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound. Note: This data is not for this compound.
| Compound Class | Specific Compound Example | Biological Activity | Quantitative Data (e.g., MIC, IC50) | Reference |
| Long-Chain Fatty Alcohols | 1-Dodecanol | Antibacterial against S. aureus | - | [3] |
| Long-Chain Fatty Alcohols | 1-Tridecanol | Antibacterial against S. aureus | - | [3] |
| Dendritic Tricarboxylato Amphiphiles | C18-C22 chain length | Antimicrobial against MRSA | MIC = 36 mg/L | [6] |
| Dendritic Tricarboxylato Amphiphiles | C18-C22 chain length | Antimicrobial against C. albicans | MIC = 4.4 mg/L | [6] |
| Dendritic Tricarboxylato Amphiphiles | C18-C22 chain length | Antimicrobial against S. cerevisiae | MIC = 1.1 mg/L | [6] |
| Cyclohexane-1,3-dione Derivatives | Analog 26 | Inhibition of mutant SOD1 aggregation | EC50 = 700 nM | [7] |
| N-Substituted Indan-1,3-diones | Various derivatives | Cytotoxicity against leukemia and solid tumors | - | [4] |
Experimental Protocols for Evaluating Biological Activity
The following are detailed methodologies for key experiments that would be relevant for assessing the biological activity of this compound.
1. Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive control wells (microorganism without the compound) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Hypothetical Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential mechanisms of action and experimental workflows for this compound, based on the activities of related compounds.
Caption: Hypothetical mechanism of antimicrobial action via membrane disruption.
Caption: Postulated cytotoxic mechanism via inhibition of nucleotide synthesis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
While there is a clear absence of direct research on the biological activities of this compound, the structural analogy to other bioactive β-diketones and long-chain aliphatic molecules provides a rational basis for predicting its potential as an antimicrobial and cytotoxic agent. The lipophilic dodecane chain is anticipated to play a crucial role in its interaction with biological membranes, while the β-diketone moiety offers a reactive center for enzyme inhibition and metal chelation. Further experimental validation is essential to confirm these hypotheses and to fully elucidate the pharmacological profile of this compound. The protocols and potential mechanisms outlined in this guide provide a foundational framework for future investigations into the biological properties of this compound.
References
- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial activity of long-chain, water-soluble, dendritic tricarboxylato amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Armor: A Technical Guide to the Natural Occurrence of Long-Chain Aliphatic Beta-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain aliphatic beta-diketones are a fascinating and specialized class of lipids found predominantly in the epicuticular waxes of various plants. These compounds play a crucial role in the plant's defense mechanisms, contributing to drought resistance, UV protection, and creating a barrier against pathogens. Their unique chemical structure, characterized by two ketone groups separated by a methylene group on a long aliphatic chain, imparts specific physical and chemical properties that are of growing interest in materials science and drug development. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of these intriguing molecules.
Natural Occurrence and Distribution
Long-chain aliphatic beta-diketones are not ubiquitous in the plant kingdom but are notably abundant in the epicuticular waxes of certain plant families and species. The primary function of these waxes is to form a hydrophobic protective layer on the plant surface. The presence and composition of beta-diketones can vary significantly between plant species, organs, and even developmental stages.
The most well-documented sources of these compounds are members of the grass family (Poaceae), particularly in the tribe Triticeae, which includes staple crops like barley (Hordeum vulgare) and wheat (Triticum aestivum).[1][2][3][4] They are also found in various species of Eucalyptus, Dianthus, Rhododendron, and Hosta.[1] In barley, for instance, the epicuticular wax on leaf sheaths can contain as much as 80% hentriacontane-14,16-dione.[2]
Quantitative Data on Long-Chain Aliphatic Beta-Diketones in Various Plant Species
| Plant Species | Plant Part | Major β-Diketone(s) | Concentration/Relative Abundance | Reference |
| Hordeum vulgare (Barley) | Leaf Sheath | Hentriacontane-14,16-dione (C31) | ~80% of epicuticular wax | [2] |
| Triticum aestivum (Wheat) | Straw | Hentriacontane-14,16-dione (C31) | 62.9% - 68.8% of epicuticular wax | [3] |
| Vanilla fragrans (Vanilla) | Immature Beans | Unsaturated β-diketones | ~28% of neutral lipids | [5] |
| Eucalyptus pulverulenta | Leaves | Hentriacontane-14,16-dione (C31) | Data not specified | [6] |
| Dianthus species | Leaves | Tricosane-2,4-dione | Predominant in tubular epicuticular wax | [7] |
Biosynthesis of Long-Chain Aliphatic Beta-Diketones
The biosynthesis of long-chain aliphatic beta-diketones is a complex process that occurs within the epidermal cells of plants. In barley, a model organism for studying this pathway, a specific gene cluster known as Cer-cqu is responsible for their production.[8][9][10] This pathway is under the regulatory control of the WIN1/SHN1 transcription factor, which is a key regulator of cuticular wax biosynthesis.[2][5][11][12][13][14]
The biosynthesis is a specialized polyketide pathway. It is initiated with a primer molecule, which then undergoes a series of elongation steps, followed by the action of specific enzymes encoded by the Cer-cqu cluster to form the characteristic beta-diketone structure.
Key Enzymes in the Barley Beta-Diketone Biosynthetic Pathway:
-
Cer-c: A chalcone synthase-like polyketide synthase, also referred to as diketone synthase (DKS), which is central to the formation of the beta-diketone structure.[8][10]
-
Cer-u: A P450 enzyme, likely involved in hydroxylation of the beta-diketones.[8][10]
Experimental Protocols
The study of long-chain aliphatic beta-diketones requires specific methodologies for their extraction, isolation, and characterization due to their hydrophobic nature and presence within a complex mixture of other lipids in the epicuticular wax.
Extraction of Epicuticular Waxes
A common method for the extraction of epicuticular waxes involves the brief immersion of the plant material in a non-polar solvent. This minimizes the co-extraction of intracellular lipids.
Protocol:
-
Harvest fresh plant material (e.g., leaves, stems).
-
Briefly immerse the plant material (typically for 30-60 seconds) in a suitable solvent such as hexane or chloroform at room temperature.[15][16][17]
-
Remove the plant material from the solvent.
-
Filter the solvent extract to remove any solid debris.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the crude wax extract.
-
For quantitative analysis, the surface area of the extracted plant material should be measured to express the wax load per unit area.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of long-chain aliphatic beta-diketones.
Protocol:
-
Dissolve the crude wax extract in a suitable solvent (e.g., chloroform or hexane).
-
Inject an aliquot of the sample into the GC-MS system.
-
GC conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS or HP-5).
-
Injector Temperature: Typically 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different wax components. A typical program might start at a lower temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300-320°C) at a rate of 5-10°C/min, followed by a final hold period.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected compounds (e.g., m/z 50-600).
-
-
Identification: Identify the beta-diketones based on their retention times and mass spectra, which typically show characteristic fragmentation patterns. Comparison with authentic standards and library databases (e.g., NIST) is used for confirmation.
-
Quantification: Quantify the individual compounds by integrating the peak areas and comparing them to the peak area of an internal standard of a known concentration.
Biological Functions and Significance
The primary role of long-chain aliphatic beta-diketones is structural, contributing to the formation of crystalline epicuticular waxes. These waxes create a hydrophobic barrier with several important functions for the plant.
-
Drought Resistance: The waxy layer significantly reduces non-stomatal water loss, which is crucial for plant survival in arid environments.[1]
-
UV Protection: The crystalline structure of the wax can reflect harmful UV radiation, protecting the underlying tissues.
-
Pathogen and Herbivore Defense: The physical barrier of the wax can deter insect herbivores and prevent the germination of fungal spores on the plant surface.[1]
The specific properties of the wax, such as its crystallinity and hydrophobicity, are directly influenced by the presence and concentration of long-chain aliphatic beta-diketones.
Conclusion
Long-chain aliphatic beta-diketones are a specialized but significant class of natural products with important ecological roles for the plants that produce them. A deeper understanding of their natural occurrence, biosynthesis, and chemical properties is essential for researchers in plant science, natural product chemistry, and for professionals in drug development who may find inspiration for novel hydrophobic molecules with unique functionalities. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating compounds.
References
- 1. Answering a four decade-old question on epicuticular wax biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WAX INDUCER 1 Regulates β-Diketone Biosynthesis by Mediating Expression of the Cer-cqu Gene Cluster in Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. WIN1, a transcriptional activator of epidermal wax accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hentriacontane-14,16-dione | C31H60O2 | CID 441489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. The Cer-cqu gene cluster determines three key players in a β-diketone synthase polyketide pathway synthesizing aliphatics in epicuticular waxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The Transcription Factor WIN1/SHN1 Regulates Cutin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Frontiers | Epicuticular wax accumulation and regulation of wax pathway gene expression during bioenergy Sorghum stem development [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Potential applications of alkyl diketones in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Alkyl diketones, organic compounds characterized by the presence of two ketone functional groups separated by an alkyl chain, have emerged as a privileged scaffold in medicinal chemistry. Their inherent chemical reactivity, ability to chelate metals, and diverse biological activities have positioned them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of alkyl diketones in medicinal chemistry, with a focus on their antiviral, anticancer, and immunosuppressive properties. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, biological evaluation, and mechanisms of action of this versatile class of compounds.
Antiviral Applications
Alkyl diketones, particularly β-diketones and their derivatives, have demonstrated significant potential as antiviral agents, exhibiting activity against a broad spectrum of both RNA and DNA viruses. Their mechanism of action often involves the inhibition of key viral enzymes essential for replication.
Quantitative Data: Antiviral Activity
The antiviral efficacy of various alkyl diketone derivatives has been quantified through in vitro assays, with IC50 values providing a measure of their inhibitory potency.
| Compound Class | Virus | Assay | IC50 (µM) | Reference |
| Aryl Alkyl Diketones | Equine Rhinovirus | In vitro inhibition | - | [1] |
| Aryloxy Alkyl Diketones | Herpes Simplex Virus Type 1 & 2 | In vitro activity | - | [2] |
| Quinolonyl Diketo Acid Derivatives | HIV-1 (H9/HTLVIIIB cells) | Antiviral efficacy (EC50) | 4.29 | [3] |
| Diketo Acid Coated Gold Nanoparticles | HIV-1 Integrase (Strand Transfer) | In vitro inhibition | 1.2 ± 0.85 | [4] |
| Diketo Acid Coated Gold Nanoparticles | HIV-1 Integrase (3'-processing) | In vitro inhibition | 0.96 ± 0.34 | [4] |
| 4-Substituted 2,4-Dioxobutanoic Acids | Influenza Polymerase Endonuclease | In vitro inhibition | 0.19 - 21.3 | [5] |
Note: Some studies did not provide specific IC50 values but reported significant antiviral activity.
Key Target: HIV-1 Integrase
A significant focus of research has been the development of diketo acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for the integration of the viral genome into the host cell's DNA. These inhibitors chelate the divalent metal ions in the enzyme's active site, thereby blocking its catalytic activity.
This protocol outlines a typical procedure for evaluating the inhibition of the strand transfer (ST) step of HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA
-
Reaction buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)
-
Alkyl diketone inhibitor (dissolved in DMSO)
-
Quenching solution (e.g., EDTA)
-
Gel loading buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Phosphorimager or other suitable detection system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, HIV-1 integrase, and the donor DNA substrate.
-
Add varying concentrations of the alkyl diketone inhibitor to the reaction mixture. A control with no inhibitor should be included.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Stop the reaction by adding the quenching solution.
-
Add gel loading buffer to the samples and resolve the reaction products by polyacrylamide gel electrophoresis.
-
Visualize and quantify the bands corresponding to the strand transfer products using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Experimental Workflow: HIV-1 Integrase Inhibition Assay
Anticancer Applications
The antiproliferative and pro-apoptotic effects of alkyl diketones have been investigated in various cancer cell lines. Curcumin, a naturally occurring diarylheptanoid containing a β-diketone moiety, and its synthetic analogs have been a major focus of this research.
Quantitative Data: Anticancer Activity
The cytotoxic effects of alkyl diketones against different cancer cell lines are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Src Kinase | 59.2 ± 0.1 | [5] |
| Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate | Src Kinase | 48.3 ± 0.2 | [5] |
| Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate | Src Kinase | 90.3 ± 0.1 | [5] |
| 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Glycolic acid oxidase | 0.06 | [6] |
| DL-3 (synthetic derivative) | MDA-MB-231 (Breast Cancer) | 5.3 ± 0.69 | [7] |
| DL-3 (synthetic derivative) | MCF-7 (Breast Cancer) | 3.54 ± 0.76 | [7] |
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anticancer and anti-inflammatory effects of curcumin and its analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Curcumin and its analogs can inhibit NF-κB activation through various mechanisms, including the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB.[6]
Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the inhibitory effect of alkyl diketones on NF-κB activation using a luciferase reporter gene assay.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Alkyl diketone inhibitor (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the stably transfected cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the alkyl diketone inhibitor for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).
-
Stimulate the cells with an NF-κB activator such as LPS or TNF-α to induce NF-κB activation. Include an unstimulated control.
-
Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 4-6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) if necessary.
-
Calculate the percentage of NF-κB inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value.[6][9]
Immunosuppressive and Anti-inflammatory Applications
Certain alkyl diketones have demonstrated immunosuppressive and anti-inflammatory properties, suggesting their potential in treating autoimmune diseases and inflammatory conditions.
Quantitative Data: Immunosuppressive and Anti-inflammatory Activity
| Compound | Target/Assay | IC50 (µM) | Reference |
| Iminosugar derivative 10e | Mouse splenocyte proliferation | 2.16 | [10] |
| Iminosugar derivative 10i | Mouse splenocyte proliferation | 2.48 | [10] |
| EF31 (Curcumin analog) | NF-κB DNA-binding (LPS-induced) | ~5 | [9] |
| EF24 (Curcumin analog) | NF-κB DNA-binding (LPS-induced) | ~35 | [9] |
| Curcumin | NF-κB DNA-binding (LPS-induced) | >50 | [9] |
| BAT3 (Curcumin analog) | NF-κB reporter gene expression | ~6 | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (e.g., 1% in saline)
-
Alkyl diketone test compound
-
Vehicle control
-
Positive control (e.g., a known NSAID)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the alkyl diketone test compound, vehicle, or positive control to different groups of animals via an appropriate route (e.g., oral or intraperitoneal).
-
After a specific time, induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow: Carrageenan-Induced Paw Edema Assay
Synthesis of Alkyl Diketones
The synthesis of alkyl diketones can be achieved through various methods, with the Claisen condensation being one of the most common and versatile approaches.
General Synthesis Protocol: Claisen Condensation for Dibenzoylmethane Analogs
This protocol describes a general procedure for the synthesis of dibenzoylmethane analogs, a class of β-diketones, via Claisen condensation.
Materials:
-
Substituted acetophenone
-
Substituted ethyl benzoate
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol, THF, DMSO)
-
Acid for neutralization (e.g., dilute HCl or H2SO4)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Recrystallization solvent
Procedure:
-
Prepare a solution of the strong base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the substituted acetophenone to the basic solution and stir.
-
Slowly add the substituted ethyl benzoate to the reaction mixture.
-
The reaction mixture is typically stirred at room temperature or heated to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and carefully neutralize it with a dilute acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to yield the pure dibenzoylmethane analog.
Conclusion
Alkyl diketones represent a highly versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy as antiviral, anticancer, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive scaffolds for further drug discovery and development efforts. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this important chemical class. Future research will likely focus on the development of more potent and selective alkyl diketone derivatives, as well as a deeper understanding of their mechanisms of action and structure-activity relationships. The continued investigation of these compounds holds significant promise for the discovery of novel and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of some beta-diketones. 2. Aryloxy alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Substituted Iminosugar Derivatives and Evaluation of Their Immunosuppressive Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Methyldodecane-4,6-dione and its Analogs as Precursors in Organic Synthesis
Disclaimer: Direct experimental data for 2-methyldodecane-4,6-dione is scarce in publicly available scientific literature. This guide is therefore based on the well-established principles of β-diketone chemistry, providing a robust framework for its synthesis and application as a precursor in organic synthesis.
This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the synthesis and reactivity of β-diketones, using this compound as a representative example.
Synthesis of β-Diketones
The most common and versatile method for the synthesis of β-diketones is the Claisen condensation . This reaction involves the condensation of an ester with a ketone in the presence of a strong base.[1][2] For the synthesis of this compound, a plausible route would involve the Claisen condensation of an ester and a ketone.
A plausible synthetic approach for this compound is the crossed Claisen condensation between ethyl 2-methylpropanoate and 2-pentanone, followed by alkylation. A more direct, but potentially lower-yielding, approach would be the acylation of the enolate of undecan-4-one with a suitable acylating agent.
General Experimental Protocol for Claisen Condensation
The following is a generalized protocol for a Claisen condensation to synthesize a β-diketone.
Materials:
-
Ester (e.g., ethyl acetate)
-
Ketone (e.g., acetone)
-
Strong base (e.g., sodium ethoxide, sodium hydride)[1]
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Acid for workup (e.g., dilute hydrochloric acid, acetic acid)
Procedure:
-
A solution of the ketone is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The strong base is added portion-wise to the ketone solution at a low temperature (typically 0 °C) to form the enolate.
-
The ester is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux to drive the condensation.
-
After the reaction is complete, it is cooled and then quenched by the addition of an acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is then purified by distillation or chromatography.
Synthesis Pathway for a Generic β-Diketone via Claisen Condensation
References
An In-depth Technical Guide on the Keto-Enol Tautomerism of 2-Methyldodecane-4,6-dione in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1][2] This equilibrium is particularly significant in β-dicarbonyl compounds, such as 2-Methyldodecane-4,6-dione, due to the ability of the enol form to be stabilized by intramolecular hydrogen bonding and conjugation.[2][3] The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent in which the compound is dissolved.[4][5][6] Understanding and quantifying the tautomeric distribution in different solvents is crucial for predicting the reactivity, bioavailability, and other physicochemical properties of drug candidates and other functional molecules.
The Influence of Solvents on Tautomeric Equilibrium
The solvent plays a critical role in determining the relative stability of the keto and enol tautomers.[4][5] Generally, the equilibrium will shift to favor the tautomer that is better solvated and stabilized by the solvent environment. The key solvent properties influencing the keto-enol equilibrium of β-diketones are polarity and hydrogen bonding capacity.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors.[1] They can disrupt the intramolecular hydrogen bond that stabilizes the enol form by forming intermolecular hydrogen bonds with the keto and enol tautomers. Typically, the more polar keto form is favored in polar protic solvents.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments but do not have acidic protons.[1] They can stabilize the enol form through dipole-dipole interactions and by acting as hydrogen bond acceptors for the enolic hydroxyl group.[1][4]
-
Non-polar Solvents (e.g., hexane, carbon tetrachloride): In non-polar solvents, the intramolecularly hydrogen-bonded enol form is significantly favored.[6] The lack of solvent interaction allows the stabilizing internal hydrogen bond of the enol to predominate, making it the more stable tautomer.
The general trend, often referred to as Meyer's rule for acyclic β-dicarbonyls, is that the proportion of the keto tautomer increases with increasing solvent polarity.[4]
Experimental Protocols for Tautomerism Analysis
The determination of keto-enol equilibrium constants is commonly achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
¹H NMR Spectroscopy
Proton NMR spectroscopy is a powerful and widely used technique for quantifying the ratio of keto and enol forms in solution because the tautomerization is typically slow on the NMR timescale, resulting in distinct signals for each form.[3][4][7]
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, C₆D₆) at a concentration of approximately 10-20 mg/mL.
-
Ensure the solvents are of high purity to avoid catalytic effects on the equilibrium.
-
Allow the solutions to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period before analysis.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for each sample using a spectrometer operating at a frequency of 300 MHz or higher.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectral window should be wide enough to include the downfield enolic hydroxyl proton signal (typically δ 10-16 ppm).
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms. For this compound, these would be:
-
Keto form: A singlet for the methylene protons (-CH₂-) between the two carbonyl groups (typically δ 3-4 ppm).
-
Enol form: A singlet for the vinylic proton (-CH=) (typically δ 5-6 ppm) and a broad singlet for the enolic hydroxyl proton (-OH) (typically δ 10-16 ppm).
-
-
Integrate the area under the identified peaks. The ratio of the tautomers can be calculated from these integrals.
-
The percentage of the enol form can be calculated using the following formula, where Ienol is the integral of the vinylic proton and Iketo is half the integral of the methylene protons:
%Enol = [Ienol / (Ienol + 0.5 * Iketo)] * 100
-
The equilibrium constant (Keq) is calculated as [%Enol] / [%Keto].
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol equilibria, as the keto and enol forms have different chromophores and thus absorb at different wavelengths.[6][8][9]
Experimental Protocol:
-
Sample Preparation:
-
Prepare dilute solutions of this compound in various solvents of spectroscopic grade.
-
Concentrations should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0 AU).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank for background correction.
-
-
Data Analysis:
-
The keto form typically exhibits a weak n→π* transition at a shorter wavelength (around 270-290 nm).[6]
-
The conjugated enol form shows a strong π→π* transition at a longer wavelength (around 300-350 nm).[6]
-
By identifying the absorption maxima corresponding to each tautomer, the relative proportions can be qualitatively assessed. Quantitative analysis requires knowledge of the molar absorptivity of each tautomer, which can be challenging to determine accurately.
-
Quantitative Data on Tautomeric Equilibrium
The following table presents hypothetical, yet representative, data for the keto-enol equilibrium of this compound in various solvents at 298 K, based on established trends for similar β-diketones.
| Solvent | Dielectric Constant (ε) | % Keto Form | % Enol Form | Keq ([Enol]/[Keto]) |
| Hexane | 1.88 | ~5 | ~95 | ~19.0 |
| Carbon Tetrachloride | 2.24 | ~8 | ~92 | ~11.5 |
| Benzene | 2.28 | ~15 | ~85 | ~5.7 |
| Chloroform | 4.81 | ~20 | ~80 | ~4.0 |
| Acetone | 20.7 | ~35 | ~65 | ~1.86 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~40 | ~60 | ~1.5 |
| Methanol | 32.7 | ~60 | ~40 | ~0.67 |
| Water | 80.1 | ~85 | ~15 | ~0.18 |
Disclaimer: The data presented in this table is illustrative and based on general principles of solvent effects on the keto-enol tautomerism of β-diketones. It is intended to represent expected trends for this compound and is not based on direct experimental measurements of this specific compound.
Visualizations
Keto-Enol Tautomerism of this compound
Caption: Keto-enol equilibrium of this compound.
Experimental Workflow for Tautomer Analysis
Caption: Workflow for determining keto-enol equilibrium.
Conclusion
The keto-enol tautomerism of this compound, like other β-dicarbonyl compounds, is governed by a delicate balance of structural and environmental factors. The solvent has a profound impact on the position of the tautomeric equilibrium, with non-polar solvents favoring the intramolecularly hydrogen-bonded enol form and polar protic solvents favoring the more polar keto form. A thorough understanding of these solvent effects, quantified through robust analytical techniques such as NMR and UV-Vis spectroscopy, is indispensable for professionals in research and drug development. This knowledge enables the prediction and control of molecular properties that are critical for the design of new chemical entities with desired activities and characteristics.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rsc.org [rsc.org]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyldodecane-4,6-dione via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyldodecane-4,6-dione is a β-diketone, a class of organic compounds characterized by two ketone functional groups separated by a single carbon atom. β-Diketones are versatile intermediates in organic synthesis and are of significant interest in medicinal chemistry and drug development due to their ability to chelate metals and serve as precursors for the synthesis of various heterocyclic compounds.[1][2] The Claisen condensation is a classical and widely employed carbon-carbon bond-forming reaction for the synthesis of β-dicarbonyl compounds.[1][2] This application note provides a detailed protocol for the synthesis of this compound using a crossed Claisen condensation reaction.
Synthesis Overview
The synthesis of this compound is achieved through a crossed Claisen condensation between a ketone, 2-heptanone, and an ester, ethyl isobutyrate. In this reaction, a strong base is used to deprotonate the α-carbon of the ketone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide leaving group yields the desired β-diketone.[3][4][5]
Reaction Scheme:
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Heptanone | Reagent | Sigma-Aldrich |
| Ethyl isobutyrate | Reagent | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich |
| Diethyl ether, anhydrous | ACS Grade | Fisher Scientific |
| Toluene, anhydrous | ACS Grade | Fisher Scientific |
| Hydrochloric acid, 1 M | ACS Grade | VWR |
| Saturated sodium bicarbonate solution | Laboratory Grade | - |
| Brine (Saturated NaCl solution) | Laboratory Grade | - |
| Anhydrous magnesium sulfate | Laboratory Grade | Fisher Scientific |
| Copper(II) acetate monohydrate | Reagent | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Dichloromethane | ACS Grade | Fisher Scientific |
Synthesis of this compound
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Base Suspension: To the flask, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) and wash with anhydrous diethyl ether (3 x 10 mL) to remove the mineral oil. Suspend the washed sodium hydride in 50 mL of anhydrous toluene.
-
Enolate Formation: In the dropping funnel, prepare a solution of 2-heptanone (5.71 g, 50 mmol) in 20 mL of anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes. The mixture will warm up, and hydrogen gas will evolve. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Condensation: Add a solution of ethyl isobutyrate (5.81 g, 50 mmol) in 20 mL of anhydrous toluene to the reaction mixture dropwise over 30 minutes.
-
Reaction Completion: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Copper Complex Formation
β-Diketones can be effectively purified by forming a copper(II) complex, which can be precipitated, washed, and then decomposed to yield the pure β-diketone.[6]
-
Complex Formation: Dissolve the crude this compound in 100 mL of methanol. In a separate beaker, dissolve copper(II) acetate monohydrate (5.0 g, 25 mmol) in 100 mL of hot water. Add the hot copper(II) acetate solution to the methanolic solution of the β-diketone with vigorous stirring. A green precipitate of the copper(II) bis(2-methyldodecane-4,6-dionato) complex will form.
-
Isolation of the Complex: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the green precipitate by vacuum filtration and wash it with cold methanol and then with water.
-
Decomposition of the Complex: Suspend the dried copper complex in 100 mL of dichloromethane. Add 50 mL of 2 M sulfuric acid and stir the two-phase mixture vigorously for 1-2 hours until the green solid disappears and the aqueous layer turns blue.
-
Isolation of the Pure Product: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (2-Heptanone : Ethyl Isobutyrate : NaH) | 1 : 1 : 1 |
| Solvent | Toluene |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 60-75% |
Spectroscopic Data (Representative for Long-Chain β-Diketones)
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~15.5-16.5 | s (broad) | 1H | Enolic OH (keto-enol tautomerism) |
| ~5.5 | s | 1H | C5-H (enol form) |
| ~3.5 | s | 2H | C5-H₂ (keto form) |
| ~2.5 | t | 2H | C7-H₂ |
| ~2.2 | t | 2H | C3-H₂ |
| ~1.6 | m | 2H | C8-H₂ |
| ~1.3 | m | 4H | C9-H₂, C10-H₂, C11-H₂ |
| ~1.1 | d | 6H | C1-H₃, C2-CH₃ |
| ~0.9 | t | 3H | C12-H₃ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~203-205 | C4, C6 (keto form) |
| ~190-195 | C4, C6 (enol form) |
| ~100 | C5 (enol form) |
| ~58 | C5 (keto form) |
| ~45 | C7 |
| ~40 | C3 |
| ~31 | C10 |
| ~29 | C9 |
| ~23 | C8 |
| ~22 | C11 |
| ~18 | C1, C2-CH₃ |
| ~14 | C12 |
IR Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad | O-H stretch (intramolecular H-bond in enol form) |
| ~2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~1725 | Strong | C=O stretch (keto form) |
| ~1610 | Strong | C=O stretch (conjugated, enol form) |
| ~1465, 1375 | Medium | C-H bend |
Mass Spectrometry (EI)
| m/z | Interpretation |
| 212 | [M]⁺ (Molecular Ion) |
| 197 | [M - CH₃]⁺ |
| 169 | [M - C₃H₇]⁺ |
| 141 | [M - C₅H₁₁]⁺ |
| 113 | [CH₃COCH₂CO]⁺ |
| 99 | [CH(CH₃)₂CO]⁺ |
| 71 | [C₄H₇O]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Workflow Diagram
Conclusion
This application note provides a comprehensive protocol for the synthesis of this compound via a crossed Claisen condensation. The detailed experimental procedure, including a purification method involving copper complex formation, is designed to be a valuable resource for researchers in organic and medicinal chemistry. The provided representative spectroscopic data will aid in the characterization of the final product.
References
- 1. ijpras.com [ijpras.com]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 138. The preparation of some β-diketones from copper complexes and nitrobenzoyl chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. quora.com [quora.com]
Application Notes and Protocols for the Purification of Long-Chain Beta-Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain β-diketones are a class of naturally occurring and synthetic compounds characterized by two carbonyl groups separated by a methylene group, attached to long alkyl chains. These molecules are of significant interest to researchers in various fields, including pharmaceuticals, due to their diverse biological activities, which include antioxidant, anti-inflammatory, and anti-cancer properties. The purification of these compounds from natural sources or from crude synthetic reaction mixtures is a critical step to enable their study and application. This document provides detailed protocols for three common methods for the purification of long-chain β-diketones: purification via copper (II) chelate formation, column chromatography, and recrystallization.
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on factors such as the initial purity of the sample, the scale of the purification, and the desired final purity. The following table summarizes representative quantitative data for different purification methods for long-chain β-diketones.
| Purification Method | Starting Material | Target Compound | Initial Purity (% w/w) | Final Purity | Yield (%) | Reference |
| Extraction & Recrystallization | Wheat Straw Wax | Hentriacontane-14,16-dione | 34.5 | Not explicitly stated, but sufficient for subsequent applications | 68.8 | [1][2] |
| Purification via Copper (II) Chelate Formation | Crude Synthetic Mixture | Generic Long-Chain β-Diketone | Variable (Post-synthesis) | High (Often >95%) | Good to Excellent | [3] |
| Column Chromatography | Crude Synthetic Mixture | Generic Long-Chain β-Diketone | Variable | High (Dependent on conditions) | Good to Excellent | [4] |
Note: Quantitative data for specific long-chain β-diketones purified by copper chelation and column chromatography were not available in the cited literature; however, these methods are widely reported to provide high yields and purity.
Experimental Protocols
Protocol 1: Purification via Copper (II) Chelate Formation
This method is based on the ability of β-diketones to form stable, often insoluble, complexes with copper (II) ions. The copper chelate is selectively precipitated from the crude mixture, isolated, and then decomposed to yield the purified β-diketone.
Materials:
-
Crude long-chain β-diketone
-
Ethanol (or another suitable solvent like ethyl acetate)
-
Copper (II) acetate monohydrate
-
Glacial acetic acid
-
2M Hydrochloric acid (or a solution of a strong chelating agent like EDTA)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
Procedure:
-
Dissolution of Crude Product: Dissolve the crude long-chain β-diketone in a minimal amount of hot ethanol.
-
Formation of Copper Chelate:
-
In a separate flask, prepare a solution of copper (II) acetate by dissolving it in warm ethanol containing a few drops of glacial acetic acid.
-
Slowly add the copper (II) acetate solution to the solution of the crude β-diketone with stirring.
-
A colored precipitate of the copper (II) β-diketonate complex should form. The color can range from green to blue.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
-
Isolation of the Copper Chelate:
-
Cool the mixture in an ice bath.
-
Collect the precipitated copper complex by vacuum filtration and wash it with cold ethanol to remove impurities.
-
-
Decomposition of the Copper Chelate and Recovery of the Purified β-Diketone:
-
Suspend the filtered copper complex in a biphasic system of dichloromethane and 2M hydrochloric acid.
-
Stir the mixture vigorously until the organic layer becomes colorless or the solid dissolves, indicating the decomposition of the copper complex and the release of the β-diketone into the organic phase. The aqueous phase will turn blue or green due to the presence of copper ions.
-
Alternatively, the copper chelate can be decomposed by treatment with a solution of a chelating agent like Na₂EDTA in a biphasic system of water and ethyl acetate.[3]
-
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified long-chain β-diketone.
-
Protocol 2: Silica Gel Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For non-polar long-chain β-diketones, silica gel is a common stationary phase.
Materials:
-
Crude long-chain β-diketone
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate (or diethyl ether or chloroform)
-
Sand
-
Glass wool or cotton
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add a small layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing. Add more slurry until the desired column height is reached.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Continuously run hexane through the column to equilibrate it. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude long-chain β-diketone in a minimal amount of the eluting solvent (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the eluting solvent by adding small amounts of a more polar solvent like ethyl acetate (e.g., starting with 100% hexane, then 99:1 hexane:ethyl acetate, then 98:2, and so on). This is known as a gradient elution. The optimal solvent system will depend on the specific β-diketone and impurities and should be determined by thin-layer chromatography (TLC) beforehand.
-
-
Fraction Collection:
-
Collect fractions of the eluate in separate tubes or flasks.
-
Monitor the composition of the fractions using TLC.
-
-
Isolation of the Purified Product:
-
Combine the fractions containing the pure long-chain β-diketone.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 3: Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Materials:
-
Crude long-chain β-diketone
-
A suitable solvent (e.g., hexane, ethanol, or a solvent mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Filter paper
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a solvent in which the long-chain β-diketone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified β-diketone should start to form.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the purification of long-chain β-diketones, incorporating the decision-making process for selecting a suitable purification method.
Caption: Experimental workflow for the purification of long-chain β-diketones.
References
Application Note: Analysis of 2-Methyldodecane-4,6-dione using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyldodecane-4,6-dione is a β-diketone with potential applications in various fields, including as a building block in organic synthesis and for its potential biological activities.[1] The accurate and sensitive determination of this compound is crucial for quality control, metabolic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical method for the separation, identification, and quantification of this compound.[2] This application note provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Principle
Gas chromatography separates volatile and thermally stable compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[2] As the analyte, this compound, passes through the column, it is separated from other components in the sample matrix. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification, while the chromatographic peak area is used for quantification.
Experimental Protocols
1. Materials and Reagents
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Internal Standard (IS): 2-Methylnonane-4,6-dione (or a suitable stable isotope-labeled analog)
-
Analyte: this compound, analytical standard
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps
-
Syringe Filters: 0.22 µm PTFE membrane filters
-
Pipettes and Tips: Calibrated micropipettes
2. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in dichloromethane.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution to a final concentration of 10 µg/mL with dichloromethane.
3. Sample Preparation
-
Extraction: For solid samples, accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube. Add 5 mL of dichloromethane. For liquid samples, pipette 1 mL of the sample into a 15 mL centrifuge tube and add 4 mL of dichloromethane.
-
Spiking with Internal Standard: Add 100 µL of the 10 µg/mL internal standard working solution to all samples, calibration standards, and quality control samples.
-
Vortexing and Sonication: Vortex the tubes for 2 minutes, followed by sonication in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean GC vial.
-
Injection: The sample is now ready for GC-MS analysis. Inject 1 µL of the final extract into the GC-MS system.
GC-MS Instrumental Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| GC Parameter | Condition |
| Instrument | Agilent 8890 GC coupled with a 5977B MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| MS Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.
Table 1: Illustrative Calibration Data for this compound
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 78,456 | 150,123 | 0.523 |
| 10 | 155,678 | 149,555 | 1.041 |
| 25 | 389,123 | 151,000 | 2.577 |
| 50 | 798,456 | 150,500 | 5.305 |
| 100 | 1,587,345 | 149,800 | 10.596 |
Note: The data presented in Table 1 is for illustrative purposes only and should be generated for each analytical batch.
Hypothesized Mass Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions. Based on the principles of mass spectrometry, common fragmentation pathways for ketones and diketones include alpha-cleavage and McLafferty rearrangement.[3][4]
Expected Fragmentation of this compound (C₁₃H₂₄O₂)
-
Molecular Weight: 212.33 g/mol
-
Molecular Ion (M+): m/z 212
-
Alpha-Cleavage:
-
Loss of a methyl group (-CH₃): m/z 197
-
Loss of a hexyl group (-C₆H₁₃): m/z 127
-
Loss of a pentyl group (-C₅H₁₁): m/z 141
-
-
McLafferty Rearrangement: A potential McLafferty rearrangement could lead to the formation of characteristic ions.
Diagrams
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Hypothesized fragmentation pathway of this compound in EI-MS.
References
High-performance liquid chromatography (HPLC) method for 2-Methyldodecane-4,6-dione
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyldodecane-4,6-dione.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the determination of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a starting point for method development and validation.
Introduction
This compound is a beta-diketone with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol [1]. The analysis of beta-diketones by HPLC can present challenges, including poor peak shapes on conventional stationary phases[2][3]. However, advancements in column technology and mobile phase optimization have enabled the direct analysis of these compounds. This application note describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. Reversed-phase chromatography is a widely used technique where a non-polar stationary phase is used with a polar mobile phase[4][5].
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For challenging separations, a mixed-mode reversed-phase/strong anion exchange column could be considered[2][3].
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification).
-
Standard: A reference standard of this compound of known purity.
-
Sample Vials: Amber glass vials to protect the sample from light.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| Gradient Program | Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (elevated temperatures, e.g., 55°C, may improve peak shape for beta-diketones)[2][3] |
| Injection Volume | 10 µL |
| Detection Wavelength | UV detection at 254 nm and 280 nm (A wavelength scan of the analyte should be performed to determine the optimal detection wavelength). Ketones are known to absorb in the UV range[6]. |
| Run Time | Approximately 25 minutes |
Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample can be determined from this curve.
Quantitative Data Summary
The following table presents hypothetical data that could be obtained from a successful method validation.
| Parameter | Result |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical flow for HPLC method development for this compound.
References
- 1. Buy this compound | 94231-93-3 [smolecule.com]
- 2. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Methyldodecane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthesized data for the utilization of 2-methyldodecane-4,6-dione in the synthesis of various heterocyclic compounds. This document is intended to serve as a practical guide for laboratory applications, offering insights into reaction mechanisms, experimental setups, and expected outcomes.
Introduction
This compound is a long-chain β-diketone, a class of compounds widely recognized as versatile precursors in the synthesis of a variety of heterocyclic systems. The presence of two carbonyl groups in a 1,3-relationship provides two electrophilic sites, making it highly reactive towards dinucleophiles. This reactivity allows for the construction of diverse heterocyclic scaffolds such as pyrazoles, pyrimidines, and isoxazoles, which are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities.
The long alkyl chain of this compound can impart lipophilicity to the resulting heterocyclic compounds, potentially influencing their pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes it an attractive building block for the synthesis of novel drug candidates.
General Reaction Pathway
The general principle behind the synthesis of five- and six-membered heterocyclic rings from β-diketones involves a condensation reaction with a binucleophile. The reaction typically proceeds through a nucleophilic attack on one of the carbonyl carbons, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring.
Caption: General reaction pathway for the synthesis of heterocyclic compounds from this compound.
Application Note 1: Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the condensation of β-diketones with hydrazine or its derivatives. The long alkyl chain from this compound will be incorporated into the final pyrazole structure.
Experimental Protocol: Synthesis of 3-(2-methylnonyl)-5-methyl-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
After completion of the reaction (disappearance of the starting dione), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-(2-methylnonyl)-5-methyl-1H-pyrazole as a pale yellow oil.
Quantitative Data (Illustrative)
The following table presents illustrative data based on typical yields for this type of reaction, as specific data for this compound is not extensively published.
| Entry | Reactant 1 (1.0 eq) | Reactant 2 (1.2 eq) | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Hydrazine hydrate | Ethanol | Acetic Acid | 4 | 78 | 85 |
| 2 | This compound | Phenylhydrazine | Ethanol | Acetic Acid | 6 | 78 | 82 |
Reaction Pathway
Caption: Synthesis of a pyrazole derivative from this compound and hydrazine.
Application Note 2: Synthesis of Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They can be synthesized from β-diketones through condensation with urea, thiourea, or amidines.
Experimental Protocol: Synthesis of 2-amino-4-(2-methylnonyl)-6-methylpyrimidine
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in absolute ethanol (40 mL) under an inert atmosphere in a 100 mL round-bottom flask.
-
To this solution, add guanidine hydrochloride (1.5 eq) and stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in absolute ethanol (10 mL) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield 2-amino-4-(2-methylnonyl)-6-methylpyrimidine as a solid.
Quantitative Data (Illustrative)
| Entry | Reactant 1 (1.0 eq) | Reactant 2 (1.5 eq) | Base (2.2 eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Guanidine HCl | NaOEt | Ethanol | 10 | 78 | 75 |
| 2 | This compound | Urea | NaOEt | Ethanol | 12 | 78 | 68 |
| 3 | This compound | Thiourea | NaOEt | Ethanol | 8 | 78 | 78 |
Experimental Workflow
Caption: Workflow for the synthesis of a 2-aminopyrimidine derivative.
Application Note 3: Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound (like a β-diketone) and an aldehyde or ketone in the presence of a basic catalyst to form a new carbon-carbon double bond. This reaction can be a key step in the synthesis of more complex heterocyclic structures.
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.1 eq), and toluene (50 mL).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel.
Quantitative Data (Illustrative)
| Entry | Reactant 1 (1.0 eq) | Reactant 2 (1.1 eq) | Catalyst (0.1 eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Benzaldehyde | Piperidine | Toluene | 6 | 110 | 90 |
| 2 | This compound | 4-Chlorobenzaldehyde | Pyrrolidine | Toluene | 5 | 110 | 92 |
Logical Relationship of Knoevenagel Condensation
Caption: Logical steps in a Knoevenagel condensation reaction.
Disclaimer: The experimental protocols and quantitative data provided in these application notes are based on established chemical principles and general procedures for β-diketones. Due to the limited availability of specific published data for this compound, the yields and reaction times are illustrative and may require optimization for specific laboratory conditions. Researchers should conduct their own risk assessments and optimization studies.
Metal Complexes of 2-Methyldodecane-4,6-dione: Application Notes and Protocols
Disclaimer: Scientific literature detailing the specific metal complexes of 2-Methyldodecane-4,6-dione and their applications is limited. The following application notes and protocols are based on the general properties and reactivity of β-diketone metal complexes and should be considered as a guide for research and development. All quantitative data presented are illustrative and based on typical values observed for structurally similar compounds.
Introduction
This compound is a β-diketone ligand capable of forming stable complexes with a variety of metal ions. The presence of the diketone moiety allows for the formation of a six-membered chelate ring upon coordination with a metal center, leading to enhanced stability. The long alkyl chain (dodecane) imparts significant lipophilicity to the molecule and its metal complexes, which can influence their solubility and biological activity.
Metal complexes of β-diketones have a wide range of applications, including as catalysts in organic synthesis, precursors for material science, and as biologically active agents with potential therapeutic uses.[1] The specific properties and applications of this compound metal complexes will depend on the choice of the metal ion, its oxidation state, and the overall coordination geometry of the complex.
Potential Applications
Based on the known applications of other metal β-diketonates, the following areas are proposed for the investigation of this compound metal complexes:
-
Catalysis: As catalysts or pre-catalysts in various organic transformations such as oxidation, reduction, and cross-coupling reactions. The lipophilic nature of the ligand could be advantageous for reactions in non-polar solvents.
-
Antimicrobial Agents: The significant lipophilicity conferred by the dodecyl chain may enhance the ability of the metal complexes to penetrate microbial cell membranes, potentially leading to potent antimicrobial activity.
-
Anticancer Agents: Many metal complexes exhibit cytotoxicity against cancer cell lines. The unique structural features of this compound complexes could be explored for their potential as novel anticancer drugs.
-
Precursors for Metal Oxide Nanoparticles: Thermal decomposition of these complexes could provide a route to the synthesis of metal oxide nanoparticles with controlled size and morphology.
Experimental Protocols
General Synthesis of this compound Metal Complexes
This protocol describes a general method for the synthesis of metal(II) complexes of this compound.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)
-
Ethanol
-
Sodium hydroxide (NaOH) or other suitable base
-
Distilled water
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.
-
Add a stoichiometric amount of a suitable base (e.g., sodium ethoxide or aqueous NaOH) to deprotonate the β-diketone, forming the corresponding enolate.
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of water or ethanol.
-
Add the metal salt solution dropwise to the stirred solution of the deprotonated ligand.
-
A precipitate of the metal complex should form. The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the precipitate with water and a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
-
Dry the resulting metal complex in a desiccator or under vacuum.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of metal complexes of this compound.
Characterization of the Metal Complexes
The synthesized complexes should be characterized by a variety of spectroscopic and analytical techniques to confirm their identity and purity.
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the C=O and C=C stretching frequencies of the β-diketone upon complexation is expected.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can provide information about the structure of the complex in solution.
-
Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.
-
Mass Spectrometry: To determine the molecular weight of the complex.
Protocol for In Vitro Antimicrobial Activity Screening
This protocol outlines a general method for evaluating the antimicrobial activity of the synthesized metal complexes using the broth microdilution method.
Materials:
-
Synthesized metal complexes of this compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of the metal complexes in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial suspension.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in medium without complex) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the complex that completely inhibits visible microbial growth.
Data Presentation
Illustrative Biological Activity Data
The following table presents hypothetical MIC values for a series of this compound metal complexes against common microbial strains.
| Complex | Metal Ion | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs C. albicans |
| L | - | >128 | >128 | >128 |
| Cu(L)₂ | Cu(II) | 16 | 8 | 32 |
| Zn(L)₂ | Zn(II) | 32 | 16 | 64 |
| Ni(L)₂ | Ni(II) | 64 | 32 | 128 |
L = this compound
Potential Signaling Pathway Inhibition
Metal complexes often exert their biological effects by interacting with and inhibiting key cellular signaling pathways. For instance, some metal complexes have been shown to inhibit the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
Hypothetical Signaling Pathway Diagram:
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a metal complex.
Conclusion
References
Application Notes and Protocols: 2-Methyldodecane-4,6-dione as a Chelating Agent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyldodecane-4,6-dione is a β-diketone compound with significant potential as a lipophilic chelating agent for various metal ions. Its structure, featuring a 1,3-dione functional group, allows it to exist in a keto-enol tautomeric equilibrium. The enol form can be deprotonated to form a bidentate enolate ligand that coordinates with metal ions to form stable six-membered chelate rings. This property makes this compound a candidate for applications in metal ion extraction, catalysis, and as a potential carrier for metal-based drugs.[1][2] The long alkyl chain confers high solubility in organic solvents, making it particularly suitable for liquid-liquid extraction of metal ions from aqueous phases.[3]
These application notes provide an overview of the utility of this compound as a chelating agent and detailed protocols for its application in metal ion chelation and extraction.
Chelation Mechanism
The chelation of a metal ion by this compound proceeds through the deprotonation of the enol tautomer, followed by the coordination of the resulting enolate anion to the metal center. This process results in the formation of a stable metal complex.
Caption: Chelation process of a β-diketone with a metal ion.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following tables present representative data for a structurally similar long-chain β-diketone, hentriacontane-14,16-dione, which can be used as a proxy to estimate the potential performance of this compound in metal ion extraction.
Table 1: Extraction Efficiency of Hentriacontane-14,16-dione for Various Metal Ions
| Metal Ion | Initial Concentration (mg L⁻¹) | % Extraction (pH unadjusted) | % Extraction (pH 5-6) |
| Fe(III) | 250 | 66.8 | Not Reported |
| Cr(III) | 250 | Not Reported | 95.2 |
| Cu(II) | 250 | Not Reported | 92.8 |
Data adapted from a study on a bio-derived lipophilic β-diketone.[4]
Table 2: Comparison of Extraction Efficiency with a Commercial Chelator
| Metal Ion | % Extraction by Hentriacontane-14,16-dione | % Extraction by Dibenzoylmethane (Commercial Chelator) |
| Fe(III) | 66.8 | 0 |
| Cr(III) | 95.2 | 0 |
| Cu(II) | 47.2 | 47.2 |
Data adapted from a study on a bio-derived lipophilic β-diketone.[4]
Experimental Protocols
The following are detailed protocols for key experiments related to the use of this compound as a chelating agent.
Protocol 1: Synthesis of this compound
This protocol is an adaptation of a standard procedure for the acylation of a ketone.
Materials:
-
Dodecan-2-one
-
Ethyl acetate
-
Sodium hydride (NaH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.
-
Slowly add a solution of dodecan-2-one (1 equivalent) in anhydrous diethyl ether to the suspension with stirring.
-
After the initial reaction subsides, add ethyl acetate (1.5 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the aqueous layer is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Determination of Metal-Ligand Stoichiometry by Job's Method of Continuous Variation (UV-Vis Spectrophotometry)
This protocol determines the stoichiometry of the complex formed between this compound and a metal ion.[1][5]
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Stock solution of a metal salt (e.g., CuCl₂, FeCl₃) in the same solvent or water.
-
UV-Vis spectrophotometer and cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare equimolar stock solutions of this compound and the metal salt.
-
Prepare a series of solutions with a constant total concentration of metal and ligand but varying mole fractions of the ligand. For example, prepare solutions where the mole fraction of the ligand ranges from 0.1 to 0.9 in increments of 0.1. The total volume should be kept constant.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Measure the absorbance of each solution at the determined λ_max.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The plot will show two linear portions that intersect at the mole fraction corresponding to the stoichiometry of the complex. The stoichiometry (n) can be calculated as n = (mole fraction of ligand) / (1 - mole fraction of ligand).
Caption: Workflow for Job's method of continuous variation.
Protocol 3: Solvent Extraction of Metal Ions
This protocol describes a general procedure for the liquid-liquid extraction of metal ions from an aqueous solution using this compound as the extractant.[6][7]
Materials:
-
A solution of this compound in a water-immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone).
-
An aqueous solution containing the metal ion of interest at a known concentration.
-
Buffer solutions for pH adjustment.
-
Separatory funnels.
-
Atomic absorption spectrometer (AAS) or inductively coupled plasma-optical emission spectrometer (ICP-OES) for metal ion concentration analysis.
Procedure:
-
In a separatory funnel, mix equal volumes of the aqueous metal ion solution and the organic solution of this compound.
-
Adjust the pH of the aqueous phase to the desired value using a suitable buffer.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES.
-
The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
The extraction efficiency (%) can be calculated as: [(Initial aqueous concentration - Final aqueous concentration) / Initial aqueous concentration] x 100.
Caption: Workflow for the solvent extraction of metal ions.
Conclusion
This compound demonstrates significant promise as a lipophilic chelating agent for metal ions, particularly for applications involving solvent extraction. The protocols provided herein offer a foundation for researchers to explore its synthesis and utility in metal chelation studies. While specific quantitative data for this compound is still emerging, the information from analogous long-chain β-diketones suggests favorable extraction capabilities for various metal ions. Further research is encouraged to fully characterize the stability constants and extraction efficiencies of this compound with a broader range of metals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal extraction from water and organic solvents into fluorous solvents by fluorinated beta-diketone and its application to the colorimetric analysis of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and efficient biphasic liquid extraction of metals with bio-derived lipophilic β-diketone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Complex Ion composition determination by Job’s method | Synaptic | Central College [central.edu]
- 5. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 6. ias.ac.in [ias.ac.in]
- 7. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral β-Diketones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral β-diketones are valuable building blocks in organic synthesis, serving as precursors to a wide range of pharmaceuticals and biologically active compounds. Their stereoselective synthesis is a critical challenge and an area of active research. These application notes provide detailed protocols and data for two distinct and effective methods for the enantioselective synthesis of chiral β-diketones: a direct allylation of β-diketones and an asymmetric α-alkylation of cyclic β-keto esters, a closely related transformation, using phase-transfer catalysis.
Application Note 1: Enantioselective Allylation of β-Diketones via Chiral Aminosilane Catalysis
This method, developed by Schaus and coworkers, describes a direct, highly regioselective, and enantioselective allylation of β-diketones. The reaction overcomes the natural tendency of β-diketones to act as nucleophiles by utilizing their enol form to activate a chiral allylsilane reagent through Brønsted acid catalysis.[1] This approach provides access to functionally complex, enantiomerically enriched tertiary carbinols in a single step from readily available starting materials.[1]
Logical Workflow for Enantioselective Allylation
Caption: Experimental workflow for the enantioselective allylation of β-diketones.
Quantitative Data Summary
The following table summarizes the results for the enantioselective allylation of various symmetrical and unsymmetrical β-diketones.
| Entry | β-Diketone Substrate | Product | Yield (%) | ee (%) | Regioisomer Ratio (rr) |
| 1 | Acetylacetone | 3-acetyl-4-penten-2-ol | 72 | 89 | N/A |
| 2 | 1,3-Diphenyl-1,3-propanedione | 1,3-diphenyl-2-allyl-1,3-propanediol | 85 | 92 | N/A |
| 3 | 1-(tert-Butyl)-1,3-butanedione | 2-acetyl-1-(tert-butyl)-3-buten-1-ol | 78 | 95 | >20:1 |
| 4 | 1-Phenyl-1,3-butanedione | 2-acetyl-1-phenyl-3-buten-1-ol | 81 | 91 | >20:1 |
| 5 | 1-(4-Methoxyphenyl)-1,3-butanedione | 2-acetyl-1-(4-methoxyphenyl)-3-buten-1-ol | 84 | 93 | >20:1 |
| 6 | 1-(4-Nitrophenyl)-1,3-butanedione | 2-acetyl-1-(4-nitrophenyl)-3-buten-1-ol | 75 | 88 | >20:1 |
Data sourced from supplementary information of the cited publication.
Experimental Protocol: General Procedure for Enantioselective Allylation
Materials:
-
β-Diketone (1.0 equiv)
-
Anhydrous Chloroform (CHCl₃)
-
(S,S)-Allylsilane catalyst ((S,S)-3 in the original publication) (1.2 equiv)
-
Tetrabutylammonium fluoride (n-Bu₄NF) (1 M in THF, 4.0 equiv)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the β-diketone (1.0 equiv) in anhydrous CHCl₃ (to make a 0.10 M solution), add the (S,S)-allylsilane catalyst (1.2 equiv).[1]
-
Stir the resulting mixture at ambient temperature (approximately 23 °C) for 12-27 hours.[1]
-
Cool the reaction mixture to -40 °C.[1]
-
Add n-Bu₄NF (4.0 equiv, 1 M in THF) to the cooled mixture.[1]
-
Maintain the mixture at -40 °C for 1 hour.[1]
-
Add saturated aqueous NH₄Cl and allow the mixture to warm to ambient temperature.[1]
-
Extract the aqueous layer with CH₂Cl₂ (3 times).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
Application Note 2: Enantioselective α-Alkylation of Cyclic β-Keto Esters via Phase-Transfer Catalysis
While a detailed protocol for the enantioselective α-alkylation of simple β-diketones was not explicitly found in the search results, a highly relevant and effective method for the asymmetric α-alkylation of cyclic β-keto esters using phase-transfer catalysis has been reported.[2] This organocatalytic approach, which avoids the use of transition metals, is applicable to a variety of alkyl halides and provides products with excellent enantiopurities and yields.[2] The principles of this methodology can be extended to the enantioselective alkylation of cyclic β-diketones.
Catalytic Cycle for Phase-Transfer Catalyzed Alkylation
Caption: Proposed cycle for phase-transfer catalyzed enantioselective alkylation.
Quantitative Data Summary for α-Alkylation of a Model Cyclic β-Keto Ester
The following table presents representative data for the α-alkylation of a cyclic β-keto ester, demonstrating the efficacy of the phase-transfer catalysis method.
| Entry | Alkyl Halide | Catalyst | Yield (%) | ee (%) |
| 1 | Benzyl bromide | Cinchonidine derivative | 95 | 96 |
| 2 | Allyl bromide | Cinchonidine derivative | 92 | 94 |
| 3 | Ethyl bromoacetate | Cinchonidine derivative | 88 | 92 |
| 4 | Propargyl bromide | Cinchonidine derivative | 90 | 95 |
| 5 | Methyl iodide | Cinchonidine derivative | 85 | 88 |
Data is representative and based on findings for cyclic β-keto esters as reported in the cited literature.[2]
Experimental Protocol: General Procedure for Enantioselective α-Alkylation via Phase-Transfer Catalysis
Materials:
-
Cyclic β-dicarbonyl compound (1.0 equiv)
-
Alkyl halide (1.2-1.5 equiv)
-
Chiral Cinchona alkaloid-derived phase-transfer catalyst (1-10 mol%)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Organic solvent (e.g., Toluene, CH₂Cl₂)
-
Water
Procedure:
-
To a mixture of the cyclic β-dicarbonyl compound (1.0 equiv), the chiral phase-transfer catalyst (e.g., a cinchonidinium salt, 5 mol%), and the inorganic base (2.0 equiv) in the organic solvent, add the alkyl halide (1.2 equiv).
-
Stir the biphasic mixture vigorously at the specified temperature (ranging from -20 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).
-
Upon completion, dilute the reaction mixture with water and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
References
- 1. Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2-Methyldodecane-4,6-dione via Oxidation of a β-Hydroxyketone Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of β-diketones through the oxidation of β-hydroxyketones, with a specific focus on the conceptual synthesis of 2-Methyldodecane-4,6-dione. Key oxidation methodologies, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation using o-iodoxybenzoic acid (IBX), are discussed and compared. This guide is intended to furnish researchers and professionals in drug development and organic synthesis with the necessary information to effectively carry out this pivotal transformation.
Introduction
β-Diketones are crucial structural motifs in a multitude of biologically active compounds and serve as versatile intermediates in organic synthesis. The oxidation of β-hydroxyketones presents a direct and reliable route to access these important molecules. This document outlines common and effective methods for this transformation, providing detailed protocols and comparative data to aid in method selection and execution. While a specific protocol for this compound is not documented in the literature, the general methods described herein can be readily adapted for its synthesis from the corresponding β-hydroxyketone precursor, 6-hydroxy-2-methyldodecan-4-one.
Comparative Data of Oxidation Methods
The selection of an appropriate oxidizing agent is critical for the successful synthesis of β-diketones from β-hydroxyketones. The choice depends on factors such as substrate compatibility, desired reaction conditions, and scalability. The following table summarizes quantitative data for common oxidation methods.
| Oxidizing Agent/Method | Typical Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Features & Considerations |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to room temp. | 0.5 - 2 | 85 - 95 | Mild conditions, avoids heavy metals.[1][2][3] Requires cryogenic temperatures and produces malodorous dimethyl sulfide.[1][3] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane (DCM) or Chloroform | Room temp. | 0.5 - 2 | 90 - 98 | Mild, selective, and occurs at room temperature with a simple workup.[4][5][6] The reagent is commercially available but can be explosive under certain conditions. |
| o-Iodoxybenzoic Acid (IBX) | o-Iodoxybenzoic Acid | Dimethyl sulfoxide (DMSO) or Ethyl acetate | Room temp. to 80 | 1 - 6 | 80 - 99 | Efficient, operationally simple, and suitable for both small and large-scale reactions.[7][8] IBX has low solubility in many organic solvents. |
| Jones Oxidation | Chromium trioxide (CrO₃), Sulfuric acid | Acetone | 0 to room temp. | 0.5 - 3 | 70 - 90 | Strong oxidant, readily available, and inexpensive.[9] Uses carcinogenic chromium reagents and harsh acidic conditions.[9] |
| Pyridinium Chlorochromate (PCC) | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room temp. | 1 - 4 | 80 - 95 | Milder than Jones reagent and selective for alcohols.[9][10] It is a carcinogenic chromium-based reagent. |
Experimental Protocols
The following are detailed protocols for the oxidation of a generic β-hydroxyketone to a β-diketone. These can be adapted for the synthesis of this compound from 6-hydroxy-2-methyldodecan-4-one.
Protocol 1: Swern Oxidation
This protocol is a mild and highly efficient method for the oxidation of secondary alcohols to ketones.[1][2][3]
Materials:
-
β-Hydroxyketone (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Anhydrous Triethylamine (TEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add anhydrous DCM and cool to -78 °C using an acetone/dry ice bath.
-
Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of anhydrous DMSO. Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the β-hydroxyketone in anhydrous DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Add anhydrous triethylamine dropwise, and continue stirring for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method utilizes a hypervalent iodine reagent and is known for its mild conditions and high selectivity.[4][5][6][11]
Materials:
-
β-Hydroxyketone (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
To a round-bottom flask, dissolve the β-hydroxyketone in anhydrous DCM.
-
Add Dess-Martin Periodinane to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: o-Iodoxybenzoic Acid (IBX) Oxidation
IBX is a highly efficient and operationally simple oxidizing agent for the conversion of alcohols to carbonyl compounds.[7][8]
Materials:
-
β-Hydroxyketone (1.0 eq)
-
o-Iodoxybenzoic acid (IBX) (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Ethyl Acetate
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add the β-hydroxyketone and the solvent (DMSO or ethyl acetate).
-
Add IBX to the solution and stir the mixture at room temperature. If using ethyl acetate, the reaction may require heating to 50-80 °C.
-
Monitor the reaction by TLC. The reaction time can vary from 1 to 6 hours.
-
Once the reaction is complete, filter off the solid byproduct (iodosobenzoic acid) and wash it with the solvent.
-
If DMSO is used as the solvent, dilute the filtrate with water and extract the product with diethyl ether (3 x volume). If ethyl acetate is the solvent, the filtrate can be directly concentrated.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of the β-Hydroxyketone Precursor
The precursor, 6-hydroxy-2-methyldodecan-4-one, can be synthesized via an aldol reaction between heptanal and 2-pentanone.
Visualizing the Workflow
The following diagrams illustrate the overall synthetic pathway and the general mechanism of oxidation.
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for oxidation.
Conclusion
The oxidation of β-hydroxyketones is a fundamental and efficient method for the synthesis of β-diketones. This document provides a comparative overview of several common oxidation methods, along with detailed experimental protocols that can be adapted for the synthesis of this compound. The choice of oxidant will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available laboratory resources. By following the outlined procedures and considering the comparative data, researchers can confidently select and implement a suitable method for their synthetic goals.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. β-Diketone synthesis by oxidation [organic-chemistry.org]
- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyldodecane-4,6-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyldodecane-4,6-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Claisen condensation reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The base used may not be strong enough to deprotonate the ketone starting material effectively. 2. Incorrect Solvent: The solvent may not be suitable for the reaction conditions, leading to poor solubility or side reactions. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing degradation of reactants or products. 4. Improper Molar Ratios: The stoichiometry of the reactants and base may be incorrect. | 1. Base Selection: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete enolate formation. The use of stronger bases often increases the yield.[1] 2. Solvent Choice: Use an anhydrous aprotic solvent like tetrahydrofuran (THF) for optimal results.[2] 3. Temperature Control: Initiate the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to proceed at room temperature or with gentle heating.[2] 4. Stoichiometry Adjustment: A common molar ratio for ester to ketone to base is 1:1:2.[2] |
| Presence of Multiple Byproducts | 1. Self-Condensation of Ester: The ester starting material may react with itself. 2. Competing Reactions: Base-sensitive functional groups on the starting materials may lead to unintended reactions. 3. Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. | 1. Controlled Addition: Add the ester slowly to the mixture of the ketone and base to minimize its self-condensation. 2. Use of Milder Conditions: For base-sensitive substrates, consider using softer enolization techniques, such as employing acid chlorides as electrophiles.[2] 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Starting Materials: The desired β-diketone may have a similar polarity to the unreacted starting materials, making separation by column chromatography challenging. 2. Oily Product: The product may not crystallize easily. | 1. Copper Complex Formation: A highly effective purification method involves the formation of a copper(II) complex of the β-diketone. This complex is typically a solid that can be filtered off and then decomposed to yield the pure β-diketone.[2] 2. Column Chromatography: If copper complex formation is not feasible, careful selection of the solvent system for silica gel chromatography is crucial. Hexane/ethyl acetate or hexane/chloroform mixtures are often effective.[3] |
| Incomplete Reaction | 1. Insufficient Base: The amount of base may not be enough to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Excess Base: Use a slight excess of the strong base to ensure the equilibrium favors product formation. 2. Extended Reaction Time: Allow the reaction to stir for an adequate period, typically ranging from 5 to 24 hours, while monitoring via TLC.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing β-diketones like this compound?
A1: The most prevalent and classical approach is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base.[2][5]
Q2: Which starting materials are required for the synthesis of this compound via Claisen condensation?
A2: The synthesis would typically involve the condensation of 2-dodecanone with a methyl ester, such as methyl acetate, or the condensation of 2-butanone with a long-chain fatty acid ester like methyl decanoate. The former is generally more practical.
Q3: What are the key parameters to optimize for improving the yield of the Claisen condensation?
A3: Key parameters to optimize include the choice of a strong base (e.g., NaH, KOtBu), an appropriate anhydrous solvent (e.g., THF), the molar ratio of reactants and base (often 1:1:2 of ester:ketone:base), and the reaction temperature (typically starting at a low temperature and warming to room temperature).[2]
Q4: How can I purify the final this compound product?
A4: A highly effective method for purifying β-diketones is by forming a copper(II) salt, which can be precipitated, filtered, and then decomposed to give the pure product.[2] Alternatively, column chromatography on silica gel can be employed.[3]
Q5: Are there alternative methods to the Claisen condensation for synthesizing β-diketones?
A5: Yes, other methods include the acylation of ketones with acid chlorides, which can be beneficial for substrates with base-sensitive groups, and the oxidation of β-hydroxy ketones.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol outlines a general procedure based on established methods for β-diketone synthesis.
Materials:
-
2-Dodecanone
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.0 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous THF to the flask to suspend the sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 2-dodecanone (1.0 equivalent) and methyl acetate (1.0 equivalent) in anhydrous THF.
-
Add the ketone/ester solution dropwise to the sodium hydride suspension at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-10 hours, monitoring the progress by TLC.[2]
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by copper complex formation as described in Protocol 2.
Protocol 2: Purification of this compound via Copper Complex Formation
This protocol is adapted from general procedures for the purification of β-diketones.[2]
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Copper(II) acetate monohydrate
-
Acetic acid
-
Ethyl acetate
-
Water
-
Sodium EDTA solution
Procedure:
-
Dissolve the crude this compound in methanol or ethanol.
-
In a separate flask, prepare a solution of copper(II) acetate monohydrate in a mixture of water and a few drops of acetic acid.
-
Add the copper(II) acetate solution to the solution of the crude β-diketone with stirring.
-
A solid copper complex should precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with water and then with cold methanol or ethanol.
-
To decompose the copper chelate, suspend the solid in a biphasic system of ethyl acetate and an aqueous solution of a chelating agent like Na₂EDTA.[2]
-
Stir the mixture vigorously until the organic layer becomes clear and the aqueous layer is colored with the copper-EDTA complex.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | 25 | 12 | 45 |
| 2 | KOtBu | THF | 0 to 25 | 8 | 75 |
| 3 | NaH | THF | 0 to 25 | 6 | 85 |
| 4 | NaH | DME | 25 | 6 | 80 |
| 5 | LDA | THF | -78 to 25 | 4 | 90 |
This data is illustrative and based on typical outcomes for Claisen condensation reactions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Technical Support Center: Synthesis of Long-Chain β-Diketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of long-chain β-diketones.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing long-chain β-diketones?
A1: The most prevalent and classical approach for synthesizing long-chain β-diketones is the Claisen condensation.[1][2][3][4] This carbon-carbon bond-forming reaction occurs between two esters or an ester and a ketone in the presence of a strong base to yield a β-keto ester or a β-diketone, respectively.[2][3]
Q2: What are the primary side reactions to be aware of during a Claisen condensation for long-chain β-diketones?
A2: The main side reactions include:
-
Self-condensation: When both reacting esters have α-hydrogens, a mixture of all four possible products can be formed, complicating purification.[3]
-
Transesterification: This can occur if the alkoxide base used does not match the alkoxy group of the ester.
-
Ester Hydrolysis: The presence of water or hydroxide ions can lead to the hydrolysis of the starting ester or the β-diketone product.
-
Aldol Condensation: If a ketone is used as a reactant, it can potentially undergo self-condensation via an aldol reaction.[5]
Q3: How can I purify my long-chain β-diketone product?
A3: A common and effective method for purifying β-diketones is through the formation of a copper(II) chelate.[1] The β-diketone can be selectively precipitated from the crude reaction mixture as a copper complex, which can then be isolated and decomposed to yield the purified β-diketone.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired β-Diketone
| Possible Cause | Troubleshooting Step | Explanation |
| Incorrect choice of base. | Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). If using an alkoxide, ensure it matches the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters). | Using a nucleophilic base that doesn't match the ester can lead to transesterification. A weak base may not be sufficient to deprotonate the α-carbon of the ester or ketone, preventing the condensation from occurring. |
| Insufficient amount of base. | A stoichiometric amount of base is typically required. | The final step of the Claisen condensation involves the deprotonation of the product β-diketone, which drives the reaction to completion. This means the base is consumed and is not catalytic.[2] |
| Presence of water in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. | Water can react with the strong base and lead to the hydrolysis of the ester starting material or the β-diketone product. |
| Reaction equilibrium not driven to completion. | The final deprotonation of the β-diketone product is crucial. Ensure a strong enough base is used in sufficient quantity to shift the equilibrium towards the product. | The Claisen condensation is a reversible reaction. The formation of the stable enolate of the β-diketone product is the thermodynamic driving force.[2] |
Problem 2: Formation of Multiple Products and Difficult Purification
| Possible Cause | Troubleshooting Step | Explanation |
| Self-condensation in a mixed Claisen reaction. | If reacting two different esters, choose one that lacks α-hydrogens (e.g., a benzoate or formate ester). Alternatively, use the ester without α-hydrogens in large excess.[6] | This strategy ensures that one ester can only act as the electrophile, preventing it from forming an enolate and undergoing self-condensation.[6] |
| Both ketone and ester have enolizable protons. | When reacting a ketone with an ester, the ketone's α-hydrogens are generally more acidic. The ketone will preferentially form the enolate. Using the ester in excess can favor the desired cross-condensation.[6] | The difference in acidity allows for selective enolate formation. |
Experimental Protocols
Synthesis of a Long-Chain β-Diketone via Claisen Condensation
This protocol describes a general procedure for the synthesis of a long-chain β-diketone by reacting a long-chain fatty acid ester with a ketone.
Materials:
-
Long-chain fatty acid ester (e.g., methyl stearate)
-
Ketone (e.g., acetone)
-
Strong base (e.g., sodium hydride, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Anhydrous workup reagents (e.g., dilute hydrochloric acid, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Slowly add the ketone (1.0 equivalent) to the stirred suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Dissolve the long-chain fatty acid ester (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~5-6.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-diketone.
Purification of a Long-Chain β-Diketone via Copper Chelation
Materials:
-
Crude long-chain β-diketone
-
Copper(II) acetate monohydrate
-
Ethanol
-
Water
-
Dilute hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve the crude β-diketone in a minimal amount of hot ethanol.
-
In a separate flask, prepare a saturated solution of copper(II) acetate in water.
-
Slowly add the hot ethanolic solution of the crude β-diketone to the stirred copper(II) acetate solution.
-
A green precipitate of the copper(II) β-diketonate complex should form immediately.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it with water and then with a small amount of cold ethanol.
-
Suspend the copper complex in a mixture of diethyl ether and dilute hydrochloric acid.
-
Stir the biphasic mixture vigorously until the green solid disappears and the ether layer becomes colorless or slightly yellow.
-
Separate the ether layer, and wash it with water and then with brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified β-diketone.
Data Presentation
Table 1: Influence of Base on Claisen Condensation Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | Ethanol | Reflux | 6 | ~60-75 | General Literature |
| Sodium Hydride | THF | Reflux | 4 | ~70-85 | General Literature |
| LDA | THF | -78 to RT | 2 | ~80-90 | General Literature |
Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of long-chain β-diketones.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Methyldodecane-4,6-dione
Welcome to the technical support center for the purification of 2-Methyldodecane-4,6-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this β-dicarbonyl compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its existence as a mixture of keto-enol tautomers and the presence of structurally similar impurities from its synthesis.[1][2][3] The equilibrium between the keto and enol forms can complicate chromatographic and spectroscopic analysis. Common impurities may include unreacted starting materials and byproducts from side reactions.
Q2: What is keto-enol tautomerism and how does it affect purification?
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone) and an "enol" form (an alcohol derived from an alkene).[2][3] For this compound, this means the compound exists as a mixture of the diketone form and one or more enol forms. These tautomers can have different polarities and chromatographic behaviors, potentially leading to broad peaks or multiple peaks for a single compound during chromatography. The ratio of keto to enol forms can be influenced by the solvent, temperature, and pH.[2]
Q3: What are the most common methods for purifying β-diketones like this compound?
Common purification techniques for β-diketones include:
-
Column Chromatography: Often using silica gel as the stationary phase. However, the acidic nature of silica can sometimes cause degradation or isomerization of the compound.[4]
-
Complexation-Decomplexation: This involves forming a metal chelate, typically with copper(II) acetate, which precipitates from the solution. The purified β-diketone is then recovered by decomposing the complex.[4][5] Boron trifluoride can also be used to form a solid complex.[6]
-
Recrystallization: This can be effective if a suitable solvent or solvent system can be identified.
Q4: What are the expected impurities from the synthesis of this compound?
Assuming a Claisen condensation reaction is used for synthesis, common impurities include:
-
Unreacted starting materials (e.g., a methyl ketone and an ester).
-
Byproducts from self-condensation of the starting materials.
-
Residual base catalyst.
-
Solvents used in the reaction and workup.
Troubleshooting Guides
Problem 1: Multiple or broad peaks during column chromatography.
| Possible Cause | Troubleshooting Steps |
| Keto-enol tautomerism | - Try adding a small amount of a weak acid (e.g., acetic acid) to the mobile phase to push the equilibrium towards one form. - Consider using a less acidic stationary phase, such as neutral alumina. |
| Compound degradation on silica gel | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. - Perform the chromatography quickly and at a lower temperature if possible. |
| Inappropriate mobile phase | - Optimize the solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane. |
Problem 2: Low yield after purification.
| Possible Cause | Troubleshooting Steps |
| Decomposition during purification | - Avoid prolonged exposure to acidic or basic conditions. - If using chromatography, minimize the time the compound spends on the column. |
| Incomplete extraction of the copper complex | - Ensure complete precipitation of the copper complex by allowing sufficient time and appropriate temperature. - Use an effective method to decompose the complex, such as treatment with a strong acid or a chelating agent like EDTA.[4] |
| Loss during recrystallization | - Carefully select the recrystallization solvent to ensure high recovery. The compound should be sparingly soluble at low temperatures and highly soluble at high temperatures. - Perform a step-wise crystallization if a single solvent is not effective. |
Problem 3: Persistent impurities after a single purification step.
| Possible Cause | Troubleshooting Steps |
| Co-elution of impurities in chromatography | - Use a shallower gradient or isocratic elution with a finely tuned solvent system. - Consider using a different stationary phase (e.g., reverse-phase C18). |
| Impurities with similar solubility | - Employ a multi-step purification strategy. For example, follow column chromatography with recrystallization or complexation-decomplexation. |
Experimental Protocols
Protocol 1: Purification via Copper(II) Acetate Complexation
-
Dissolution: Dissolve the crude this compound in a suitable hot solvent, such as n-hexane.[5]
-
Complex Formation: Add a saturated aqueous solution of copper(II) acetate to the hot hexane solution with vigorous stirring. A solid copper chelate of the β-diketone should precipitate.[4][5]
-
Isolation of the Complex: Cool the mixture and collect the solid precipitate by filtration. Wash the solid with fresh hot n-hexane to remove non-complexing impurities.
-
Decomposition of the Complex: Suspend the copper complex in a biphasic system of water and an organic solvent like ethyl acetate. Add a chelating agent such as Na₂EDTA and stir until the organic layer becomes colorless, indicating the copper has been sequestered into the aqueous phase.[4]
-
Isolation of Pure Product: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Boron Trifluoride Complexation
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent.
-
Complex Formation: Add boron trifluoride diethyl etherate dropwise to the solution. A solid complex of the β-diketone with BF₃ should precipitate.[6]
-
Isolation of the Complex: Collect the precipitate by filtration and wash it with the same solvent used for the dissolution to remove impurities.[6]
-
Decomposition of the Complex: Decompose the complex by treating it with a base, such as aqueous ammonia, in a solvent like methanol, and heating the mixture.[6]
-
Workup and Isolation: After decomposition, perform an aqueous workup to remove the boron salts and isolate the purified product from the organic phase.
Visualizations
Caption: Workflow for purification via copper(II) complexation.
Caption: Troubleshooting logic for purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
Optimization of reaction conditions for beta-diketone synthesis
Technical Support Center: Optimization of β-Diketone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for β-diketone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during β-diketone synthesis, particularly via the Claisen condensation, and offers potential solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Claisen condensation reaction is resulting in a very low yield or no desired β-diketone product. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in a Claisen condensation is a common issue that can stem from several factors. Here are the primary aspects to investigate:
-
Base Selection and Quality: The choice and quality of the base are critical. Strong bases like sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) are typically used.[1][2] The base must be strong enough to deprotonate the α-carbon of the ketone or ester. Ensure the base is not degraded; for instance, NaH can be passivated by an oxide layer. It is sometimes beneficial to pre-stir the ketone with the base before adding the ester to ensure enolate formation.[3]
-
Reaction Stoichiometry: An improper molar ratio of reactants can lead to poor yields. A common starting point is a 1:1:2 molar ratio of ester to ketone to base.[1]
-
Reaction Temperature: Temperature control is crucial. Reactions are often initiated at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature.[1] High temperatures can promote side reactions.
-
Solvent Choice: The solvent should be anhydrous and inert to the reaction conditions. Tetrahydrofuran (THF) and diethyl ether are commonly used.[1][4]
-
Steric Hindrance: Bulky substituents on either the ketone or the ester can sterically hinder the reaction, leading to lower yields.[3][5] In such cases, using more reactive electrophiles like acid chlorides instead of esters might be beneficial.[5][6]
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low β-diketone yield.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products, such as self-condensation products of the ketone. How can I minimize these unwanted reactions?
Answer:
The formation of side products, particularly from the self-condensation of the ketone (an aldol condensation), is a common challenge.[1] Here are strategies to enhance the selectivity towards the desired β-diketone:
-
Order of Addition: Slowly adding the ketone to a mixture of the base and the ester can sometimes minimize the ketone's self-condensation. Conversely, pre-forming the enolate by reacting the ketone with the base before the slow addition of the ester is also a common and often effective strategy.[3] Experimenting with the order of addition is recommended.
-
Choice of Base: Using a less sterically hindered base might favor the desired Claisen condensation over the aldol reaction. However, in some cases, a bulkier base like lithium diisopropylamide (LDA) can selectively deprotonate the less hindered α-carbon, which can be advantageous.
-
Crossed Claisen Condensation Strategy: When reacting two different esters, ensure that one of them cannot form an enolate (i.e., has no α-hydrogens) to prevent a mixture of products.[7] Similarly, when reacting a ketone and an ester, the ketone's α-protons are generally more acidic, favoring its deprotonation.[7]
Experimental Workflow for Minimizing Side Products
Caption: Experimental workflow for minimizing side product formation.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the synthesized β-diketone from the reaction mixture. What are effective purification techniques?
Answer:
Purification of β-diketones can be challenging due to their potential for keto-enol tautomerism and their similar polarity to starting materials. Here are some recommended purification strategies:
-
Acid-Base Extraction: After the reaction, quenching with a dilute acid (e.g., HCl) is necessary to protonate the enolate product. Subsequent extraction with an organic solvent can separate the product from water-soluble impurities.
-
Copper(II) Acetate Chelation: A highly effective method involves the formation of a copper(II) chelate of the β-diketone.[4] The β-diketone is treated with a solution of copper(II) acetate, leading to the precipitation of the copper-diketonate complex. This solid can be filtered and washed. The pure β-diketone is then recovered by decomposing the complex, for example, by treatment with a strong acid or a chelating agent like EDTA in a biphasic system.[4]
-
Column Chromatography: If other methods fail, silica gel column chromatography can be employed. A solvent system of intermediate polarity, such as a hexane/ethyl acetate gradient, is often effective.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing β-diketones?
A1: The most prevalent method is the Claisen condensation , which involves the reaction of a ketone with an ester in the presence of a strong base.[1][4] Other notable methods include the hydration of alkynones , the oxidation of β-hydroxyketones , and decarboxylative coupling reactions .[1][8][9]
Q2: How does the keto-enol tautomerism of β-diketones affect their synthesis and purification?
A2: β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. This equilibrium can influence the reactivity and spectroscopic characterization of the compound. During purification, the presence of two tautomers might lead to broadened peaks in chromatography or multiple sets of signals in NMR, although the interconversion is often fast on the NMR timescale.[10]
Q3: Can I use a weaker base for the Claisen condensation?
A3: While strong bases are typically required to generate a sufficient concentration of the enolate for the reaction to proceed, some Claisen-type reactions have been reported to work better with weaker bases like sodium ethoxide.[3] The success with a weaker base is highly substrate-dependent. For substrates with more acidic α-protons, a weaker base might be sufficient.
Q4: Are there alternative, milder methods for β-diketone synthesis?
A4: Yes, for base-sensitive substrates, "soft enolization" techniques have been developed.[4] One such method involves the use of acid chlorides as electrophiles for condensation with enolates, which can be more efficient for sterically hindered substrates.[5][6] Additionally, the oxidation of β-hydroxyketones using reagents like o-iodoxybenzoic acid (IBX) provides a milder route to β-diketones.[8]
Quantitative Data Summary
Table 1: Optimized Reaction Conditions for Selected β-Diketone Syntheses
| Reactants | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ester, Ketone | NaH (2) | THF | 5 then RT | 5-10 | 92 | [1] |
| Ferrocenyl Ester, Ferrocenyl Ketone | LDA | THF | 0 | - | 54 | [1] |
| 2-Acetylthiophene, Fluorinated Ester | NaOEt | Et₂O | RT | - | High | [1][4] |
| Pivaloyl Chloride, Sodium Pinacolonate | - | - | - | - | 90 | [5][6] |
| 1,3-Diphenylprop-2-yn-1-one, Benzaldehyde Oxime | PPh₃ (0.2) | CH₂Cl₂ | RT | 3 | 87 | [1][9] |
Experimental Protocols
Protocol 1: General Procedure for Claisen Condensation using Sodium Hydride
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.0 eq) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Reactant Addition: Cool the suspension to 5 °C in an ice bath. A solution of the ketone (1.0 eq) and the ester (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 5-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or copper chelate formation as described in the troubleshooting guide.
Protocol 2: Purification via Copper(II) Chelate Formation
-
Dissolution: Dissolve the crude β-diketone in a minimal amount of a suitable solvent like ethanol or acetic acid.
-
Precipitation: Add a saturated aqueous solution of copper(II) acetate dropwise with stirring. The copper(II)-diketonate complex will precipitate as a solid.
-
Isolation: Collect the precipitate by filtration and wash it with water and then with a small amount of cold ethanol to remove impurities.
-
Decomposition: Suspend the copper complex in a biphasic system of ethyl acetate and water. Add an aqueous solution of Na₂EDTA and stir vigorously until the organic layer becomes colorless, indicating the decomposition of the copper chelate.
-
Final Extraction: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified β-diketone.[4]
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. β-Diketone synthesis by oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Stability issues of 2-Methyldodecane-4,6-dione under different conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 2-Methyldodecane-4,6-dione?
A1: The stability of this compound, like other β-diketones, is primarily influenced by its keto-enol tautomerism. This equilibrium is sensitive to several factors:
-
pH: Both acidic and basic conditions can affect stability. The α-protons are acidic, making the compound susceptible to deprotonation in basic media, while the carbonyl oxygens can be protonated under acidic conditions.
-
Solvent: The polarity and protic nature of the solvent can shift the keto-enol equilibrium. The enol form is generally more favored in non-polar, aprotic solvents where its intramolecular hydrogen bond is stable.[1]
-
Temperature: Elevated temperatures can promote degradation and shift the tautomeric equilibrium.
-
Light: Exposure to UV light may induce photochemical reactions, potentially leading to degradation or isomerization.[2][3]
-
Presence of Oxidizing or Reducing Agents: The diketone functionality can be susceptible to oxidation (e.g., to carboxylic acids) or reduction (e.g., to diols).
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of an aqueous solution can significantly impact the stability of β-diketones.
-
Acidic Conditions (pH < 4): Acid catalysis can promote the hydrolysis of the diketone, leading to C-C bond cleavage over time.
-
Neutral Conditions (pH 6-8): Generally, β-diketones exhibit their highest stability in this range.
-
Basic Conditions (pH > 8): Due to the acidity of the α-hydrogens (pKa of typical β-diketones is around 9-10), the compound will be deprotonated to form an enolate.[4] While the enolate itself is resonance-stabilized, its formation can facilitate other reactions, such as aldol-type condensations or degradation, especially at elevated temperatures.
Q3: What is the expected keto-enol tautomer ratio for this compound and why is it important?
A3: The exact keto-enol ratio for this compound is not documented. However, for many β-diketones, the enol form is significantly populated, and in some cases, it is the predominant form due to the stability conferred by intramolecular hydrogen bonding and conjugation.[5][6] The tautomeric ratio is crucial as the keto and enol forms have different reactivities and physical properties. For instance, the enol form is more likely to chelate with metal ions. The proportion of the enol form is highly dependent on the solvent.[1]
Q4: Can this compound degrade upon storage? What are the recommended storage conditions?
A4: Yes, like many organic compounds, this compound can degrade over time. To ensure maximum stability, it should be stored in a cool, dark, and dry place in a tightly sealed container. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper solvent | - Avoid using highly polar protic solvents (e.g., water, methanol) for prolonged periods if possible. If aqueous solutions are necessary, prepare them fresh and use buffered systems in the neutral pH range. - Consider using aprotic solvents like THF, dioxane, or chlorinated solvents where the enol form is more stable. |
| pH-induced degradation | - Ensure the pH of your experimental medium is controlled and maintained within a stable range (ideally pH 6-8). - If working outside this range, perform control experiments to assess the stability of the compound under those conditions. |
| Thermal degradation | - Avoid excessive heating. If heating is necessary, use the lowest effective temperature and minimize the duration. - Perform thermal stability tests (e.g., using DSC or TGA) if the compound will be subjected to high temperatures. |
| Photodegradation | - Protect solutions of the compound from light by using amber vials or covering the glassware with aluminum foil. - Minimize exposure to ambient light during experimental setup. |
| Oxidative degradation | - Degas solvents before use to remove dissolved oxygen. - Consider adding an antioxidant if compatible with your experimental system. - Store the compound and its solutions under an inert atmosphere. |
Issue 2: Unexpected Peaks in Analytical Data (e.g., NMR, HPLC, GC-MS)
| Potential Cause | Troubleshooting Steps |
| Presence of both keto and enol tautomers | - This is an inherent property of β-diketones. The presence of multiple peaks corresponding to the keto and enol forms is expected. The ratio of these peaks may change depending on the solvent used for analysis. |
| Hydrolysis products | - If the compound has been in contact with water, especially under acidic or basic conditions, you may observe peaks corresponding to cleavage products. For this compound, this could potentially lead to the formation of a carboxylic acid and a ketone. - To confirm, you can intentionally hydrolyze a small sample and compare the analytical data. |
| Oxidation products | - If exposed to air/oxidants, peaks corresponding to oxidized species, such as carboxylic acids, may appear.[1] |
| Solvent adducts or reaction with impurities | - Ensure high purity of solvents and reagents. - Run a blank analysis of the solvent to rule out impurities. |
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 25°C over 24 hours.
| pH | % Remaining Compound (Hypothetical) |
| 2.0 | 85% |
| 4.0 | 95% |
| 7.0 | >99% |
| 9.0 | 90% |
| 11.0 | 70% |
Table 2: Hypothetical Solvent-Dependent Keto-Enol Ratio of this compound at 25°C.
| Solvent | % Enol Form (Hypothetical) | % Keto Form (Hypothetical) |
| Hexane | 95% | 5% |
| Chloroform | 90% | 10% |
| Acetone | 75% | 25% |
| Methanol | 60% | 40% |
| Water | 20% | 80% |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 11).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the amount of organic solvent is minimal to avoid significantly altering the properties of the buffer.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): Neutralize the pH of the aliquot to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Protocol 2: General Procedure for Assessing Thermal Stability
-
Sample Preparation: Prepare solutions of this compound in a chosen solvent.
-
Incubation: Incubate the samples at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for a fixed period (e.g., 24 hours), protected from light.
-
Analysis: After the incubation period, allow the samples to return to room temperature and analyze them by HPLC-UV or LC-MS to quantify the amount of remaining compound.
-
Data Analysis: Compare the percentage of the remaining compound at different temperatures to assess thermal stability.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Claisen Condensation of Long-Chain Esters
Welcome to the technical support center for the Claisen condensation of long-chain esters. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this important carbon-carbon bond-forming reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Claisen condensation of a long-chain ester is giving a very low yield. What are the most common causes?
A1: Low yields in the Claisen condensation of long-chain esters can stem from several factors. The most common issues include:
-
Inappropriate Base Selection: The base may not be strong enough to deprotonate the α-carbon of the ester efficiently, or it may be participating in side reactions.
-
Presence of Moisture: The reaction is highly sensitive to water, which can quench the base and hydrolyze the ester starting material.
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the reaction equilibrium and rate.
-
Steric Hindrance: Long alkyl chains can sterically hinder the approach of the enolate to the carbonyl carbon, slowing down the reaction.
-
Product Decomposition or Reversibility: The Claisen condensation is a reversible reaction. The equilibrium may not favor the product under the chosen conditions.
-
Impure Starting Materials: Impurities in the long-chain ester can interfere with the reaction.
Q2: How do I choose the right base for the Claisen condensation of my long-chain ester?
A2: The choice of base is critical for a successful Claisen condensation. Here are some guidelines:
-
Use a Non-Nucleophilic Strong Base: To avoid side reactions, a strong, non-nucleophilic base is often preferred. Sodium hydride (NaH) and sodium amide (NaNH2) are effective options that can lead to higher yields.[1] Lithium diisopropylamide (LDA) is another powerful, non-nucleophilic base that can be used.
-
Match the Alkoxide to the Ester: If you use an alkoxide base, it is crucial to match the alkyl group of the alkoxide to the alcohol portion of your ester. For example, if you are using methyl stearate, you should use sodium methoxide (NaOMe). This prevents transesterification, a side reaction where the alkoxide exchanges with the ester's alkoxy group, leading to a mixture of products.[2]
-
Stoichiometry of the Base: A stoichiometric amount of base is required because the final deprotonation of the β-keto ester product drives the reaction to completion.[3]
Q3: What are the ideal solvents and reaction conditions for this reaction?
A3: The choice of solvent and reaction conditions should be carefully considered:
-
Anhydrous Conditions are Essential: Use anhydrous (dry) solvents and ensure your glassware is thoroughly dried before use. Any moisture can react with the strong base and inhibit the reaction.
-
Aprotic Solvents are Preferred: Aprotic solvents like diethyl ether, tetrahydrofuran (THF), or toluene are commonly used as they do not have acidic protons that can quench the base.
-
Temperature Control: The optimal temperature can vary depending on the specific substrates and base used. Reactions are often started at a lower temperature (e.g., 0 °C) during the addition of the base and then gradually warmed to room temperature or heated to drive the reaction to completion.
Q4: I suspect steric hindrance from the long alkyl chains is inhibiting the reaction. How can I overcome this?
A4: Steric hindrance is a known challenge with bulky substrates. To mitigate its effects:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy to overcome the steric barrier. However, be cautious of potential side reactions at elevated temperatures.
-
Use a Less Hindered Base: While strong, some bases are bulkier than others. Consider using a smaller, yet still powerful, base like sodium hydride.
-
Optimize Reactant Concentrations: Carefully controlling the concentration of your reactants can sometimes influence the reaction kinetics in your favor.
Q5: How can I purify the resulting long-chain β-keto ester? The product is a waxy solid and difficult to handle.
A5: The purification of long-chain β-keto esters can be challenging due to their physical properties. Here are a few approaches:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the β-keto ester is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble. Common solvents for recrystallization include ethanol, hexanes, or mixtures like hexane/acetone.[4]
-
Column Chromatography: If recrystallization is not effective, column chromatography using silica gel can be employed to separate the product from impurities. A solvent system of increasing polarity (e.g., starting with pure hexanes and gradually adding ethyl acetate) is typically used to elute the compounds from the column.
-
Distillation (under vacuum): For liquid β-keto esters, vacuum distillation can be an option. However, for high molecular weight, solid compounds, this is often not feasible due to the very high temperatures required, which can lead to decomposition.
Quantitative Data
The yield of a Claisen condensation can be influenced by the choice of reactants and reaction conditions. Below is a table summarizing the yields of methyl benzoylacetate from the condensation of methyl benzoate with various methyl esters, which can serve as a reference for how substrate structure affects yield.
| Methyl Ester Reactant | % Yield of Methyl Benzoylacetate |
| Methyl Acetate | 45-85 |
| Methyl Propionate | 19 |
| Methyl n-Butyrate | 4 |
Data adapted from a study on the condensation of methyl benzoate with various methyl esters.[5]
Experimental Protocols
General Protocol for the Claisen Condensation of a Long-Chain Methyl Ester (e.g., Methyl Stearate)
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Anhydrous methyl stearate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous methanol (a small amount for quenching)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, condenser, addition funnel, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere and ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the round-bottom flask, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Ester: Dissolve anhydrous methyl stearate (2 equivalents) in anhydrous diethyl ether and add it dropwise to the sodium methoxide suspension with stirring.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add a small amount of anhydrous methanol to quench any unreacted sodium methoxide.
-
Acidification: Slowly add 1 M HCl with stirring until the mixture is acidic (check with pH paper). This will protonate the enolate product.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Claisen condensation of long-chain esters.
Caption: Troubleshooting workflow for low yield in Claisen condensation.
References
Technical Support Center: Purification of 2-Methyldodecane-4,6-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Methyldodecane-4,6-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound synthesized via Claisen condensation?
A1: The most common impurities include:
-
Unreacted starting materials: The ketone and ester used in the condensation reaction.
-
Alcohol byproduct: Formed from the ester during the condensation.
-
Self-condensation products: Byproducts from the starting ketone or ester reacting with themselves.
-
Side-reaction products: Other unintended molecules formed during the synthesis.
Q2: What is the physical state of this compound at room temperature?
Q3: Which purification method is generally most effective for β-diketones?
A3: Formation of a copper(II) chelate is a highly effective and widely used method for the purification of β-diketones.[1][2] This method is particularly useful for removing impurities that are difficult to separate by other means. Recrystallization (for solids) and distillation (for liquids) are also common and effective techniques. Column chromatography can be used, but some β-diketones may be unstable on silica gel.
Q4: My β-diketone seems to be degrading during purification. What could be the cause?
A4: Some β-diketones can be sensitive to strong acids or prolonged exposure to heat.[2] If you are using an acidic workup or high temperatures during distillation, this could be a cause of degradation. Consider using milder conditions, such as a buffered aqueous solution for workup or vacuum distillation to lower the boiling point.
Troubleshooting Guides
Problem 1: Low yield after purification by copper salt formation.
| Possible Cause | Troubleshooting Step |
| Incomplete formation of the copper chelate. | Ensure the pH of the solution is appropriate for chelate formation. A slightly acidic medium (e.g., with acetic acid) is often used.[1] |
| Loss of the copper chelate during washing. | The copper chelate is typically a solid precipitate. Ensure it is thoroughly collected by filtration. Use a minimal amount of cold solvent for washing to avoid dissolving the product. |
| Incomplete decomposition of the copper chelate. | Ensure complete reaction with the decomposing agent (e.g., Na₂EDTA or a dilute acid).[1] Stirring for an adequate amount of time is crucial. |
| Loss of the purified product during extraction. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to ensure all the purified β-diketone is recovered from the aqueous layer. |
Problem 2: The compound oils out during recrystallization.
| Possible Cause | Troubleshooting Step |
| The solvent is too nonpolar. | Try a slightly more polar solvent or a solvent mixture. For example, if you are using heptane, try a mixture of heptane and ethyl acetate. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals. |
| The concentration of the solute is too high. | Use slightly more hot solvent to dissolve the crude product initially. |
Experimental Protocols
Purification of this compound via Copper(II) Chelate Formation
This protocol is adapted from a general method for the purification of β-diketones and should be optimized for your specific compound.[1][2]
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Acetic acid (glacial)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Sodium ethylenediaminetetraacetate (Na₂EDTA)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of the Crude Product: Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.
-
Formation of the Copper Chelate:
-
In a separate flask, prepare a solution of copper(II) acetate by dissolving it in water, slightly acidified with acetic acid.
-
Slowly add the copper(II) acetate solution to the solution of the crude β-diketone with stirring.
-
A solid precipitate of the copper(II) chelate of this compound should form.
-
Cool the mixture to room temperature to ensure complete precipitation.
-
-
Isolation and Washing of the Copper Chelate:
-
Collect the solid copper chelate by vacuum filtration.
-
Wash the precipitate with a small amount of cold water, followed by a small amount of cold methanol or ethanol to remove impurities.
-
-
Decomposition of the Copper Chelate:
-
Suspend the copper chelate in a biphasic system of ethyl acetate and water.
-
Add an aqueous solution of Na₂EDTA to the mixture. The amount of Na₂EDTA should be in molar excess relative to the copper(II) acetate used.
-
Stir the mixture vigorously until the organic layer becomes colorless or the solid copper chelate is no longer visible, indicating the decomposition of the chelate and the transfer of the purified β-diketone to the organic phase.
-
-
Workup and Isolation of the Purified Product:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table provides a general comparison of the expected outcomes for different purification methods. The actual purity and yield will depend on the nature and amount of impurities in the crude product.
| Purification Method | Expected Purity | Expected Yield | Notes |
| Copper Salt Formation | High to Very High | Good to High | Highly selective for β-diketones.[1][2] |
| Recrystallization | Good to High | Variable | Depends on the solubility difference between the product and impurities. |
| Distillation (Vacuum) | Good to High | Good | Suitable for liquid β-diketones. Reduced pressure is often necessary to prevent decomposition at high temperatures. |
| Column Chromatography | Variable | Variable | Risk of product decomposition on the stationary phase for some β-diketones. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for purification via copper(II) chelate formation.
References
Preventing degradation of 2-Methyldodecane-4,6-dione during storage
This technical support center provides guidance on the proper storage and handling of 2-Methyldodecane-4,6-dione to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help researchers, scientists, and drug development professionals identify and resolve potential degradation issues with this compound during storage and handling.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow, clumping) | Oxidation or hydration | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage container is tightly sealed to prevent moisture ingress. For long-term storage, consider using a desiccator. |
| Decreased purity over time, confirmed by analytical methods (e.g., HPLC, GC-MS) | Hydrolysis, thermal degradation, or oxidation | Review storage conditions. The compound should be stored at low temperatures, protected from light and moisture. Avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration or interfering byproducts. | Always use freshly opened or properly stored material for critical experiments. Qualify the purity of the compound before use if it has been in storage for an extended period. |
| Formation of unknown peaks in chromatograms | Degradation products | Characterize the impurities to understand the degradation pathway. Common degradation of β-dicarbonyl compounds can involve cleavage of the C-C bond between the carbonyls.[1][2][3] Consider purification of the bulk material if significant degradation has occurred. |
| Poor solubility compared to a fresh batch | Polymerization or formation of insoluble degradation products. | Discard the degraded material and use a fresh batch. Review handling procedures to minimize exposure to conditions that could promote degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen is recommended) at refrigerated temperatures (2-8 °C). It should also be protected from light and moisture. For extended storage, storage at -20°C is advisable.
Q2: What are the primary degradation pathways for this compound?
A2: As a β-dicarbonyl compound, this compound is susceptible to several degradation pathways. The most common are:
-
Hydrolysis: The ester-like linkage in the β-dicarbonyl moiety can be susceptible to hydrolysis, especially in the presence of acids or bases.
-
Oxidation: The carbon between the two carbonyl groups is susceptible to oxidation.[4][5]
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule.[6]
Q3: How can I check the purity of my stored this compound?
A3: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A simple melting point determination can also be a good indicator of purity, as impurities will typically broaden and depress the melting range.
Q4: Can I dissolve this compound in a solvent for storage?
A4: Storing this compound in solution is generally not recommended for long-term storage, as the solvent can facilitate degradation. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store it at low temperature under an inert atmosphere.
Q5: What is the significance of the acidic proton on the carbon between the two carbonyl groups?
A5: The hydrogen atoms on the carbon atom situated between the two carbonyl groups of β-dicarbonyl compounds are acidic.[7][8][9][10][11] This acidity leads to the formation of a resonance-stabilized enolate ion, which is a key intermediate in both the synthetic utility and the potential degradation of the compound. This reactivity makes the compound susceptible to reactions with bases and nucleophiles.
Potential Degradation Pathway
The following diagram illustrates a simplified potential degradation pathway for a generic β-dicarbonyl compound, which is applicable to this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of water and acetonitrile is a good starting point. For example, a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, which can be determined by a UV scan (a starting point could be around 254 nm).
-
Injection Volume: 10 µL.
-
Analysis: The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area.
Protocol 2: Workflow for Handling and Storage
The following workflow outlines the best practices for handling and storing this compound to minimize degradation.
Caption: Recommended workflow for handling and storing the compound.
References
- 1. [PDF] Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage | Semantic Scholar [semanticscholar.org]
- 2. Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emergent mechanistic diversity of enzyme-catalysed beta-diketone cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β-Diketone synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. vpscience.org [vpscience.org]
- 8. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. fiveable.me [fiveable.me]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
Optimizing solvent systems for the analysis of alkyl diketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of alkyl diketones.
Frequently Asked Questions (FAQs)
FAQ 1: I am observing poor peak shape (tailing) for my alkyl diketone in reverse-phase HPLC. What are the common causes and solutions?
Poor peak shape, particularly tailing, is a frequent issue in the HPLC analysis of β-diketones due to their tendency to exhibit keto-enol tautomerism and potential for interaction with residual silanols on conventional stationary phases.[1][2]
Common Causes:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the diketone functional groups, leading to peak tailing.[2]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the alkyl diketone and the silanol groups, affecting peak shape.[3][4]
-
Column Overload: Injecting too much sample can lead to peak tailing and broadening.[2][5]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shapes.[4]
Troubleshooting Solutions:
-
Mobile Phase Modification:
-
pH Adjustment: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For acidic silanols, a lower pH (e.g., adding 0.1% formic acid or acetic acid) is often effective.[3]
-
Use of Additives: Incorporate additives like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to improve peak shape.[1]
-
-
Column Selection:
-
End-capped Columns: Utilize columns with high-density end-capping to minimize exposed silanol groups.
-
Alternative Stationary Phases: Consider using mixed-mode stationary phases, such as a reversed-phase strong anion exchange column, which can provide good peak shapes for underivatized β-diketones.[1]
-
-
Sample Dilution: Dilute the sample to check if column overload is the issue. If peak shape improves upon dilution, reduce the sample concentration or injection volume.[2]
-
Column Washing: Implement a robust column washing procedure between runs to remove strongly retained compounds.
FAQ 2: My alkyl diketone peaks are fronting in my HPLC analysis. What could be the cause?
Peak fronting is less common than tailing but can occur due to several factors.
Common Causes:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the initial part of the column too quickly, leading to a distorted peak.
-
Column Collapse: Operating the column outside its recommended pH or temperature range can lead to a catastrophic failure of the stationary phase, sometimes resulting in fronting peaks.[4]
-
Mass Overload: While often associated with tailing, severe mass overload can also sometimes manifest as fronting.[6]
Troubleshooting Solutions:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Check Column Operating Conditions: Ensure that the mobile phase pH and operating temperature are within the manufacturer's specifications for the column.[4]
-
Reduce Sample Load: Inject a smaller mass of the analyte to see if the peak shape improves.[6]
FAQ 3: I am seeing split peaks for my alkyl diketone standard. How can I troubleshoot this?
Split peaks can be indicative of either a chemical issue or a physical problem within the chromatographic system.[6]
Common Causes:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or system components can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[4]
-
Column Void or Channeling: A void or channel in the column packing can lead to different flow paths for the analyte, resulting in a split or shouldered peak.[2]
-
Co-elution: The "split" peak may actually be two closely eluting compounds.[6]
-
Sample Degradation on Column: The analyte may be degrading into a closely related compound upon interaction with the stationary phase.
Troubleshooting Solutions:
-
Column Maintenance:
-
Sample Preparation: Filter all samples and mobile phases to remove particulates.
-
Method Development: To investigate co-elution, alter the mobile phase composition or gradient to see if the two peaks can be resolved.
Troubleshooting Guides
Guide 1: Optimizing Solid-Phase Extraction (SPE) for Alkyl Diketone Clean-up
Problem: Low recovery of alkyl diketone after SPE.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SPE recovery.
Guide 2: Selecting a Starting Solvent System for Alkyl Diketone Analysis by HPLC
Logical Relationship Diagram:
Caption: Logic for initial HPLC solvent system selection.
Data Presentation
Table 1: Comparison of Mobile Phase Compositions for the Analysis of a C12-Alkyl Diketone on a C18 Column
| Mobile Phase Composition | Tailing Factor | Resolution (from nearest impurity) | Retention Time (min) |
| 80:20 Acetonitrile:Water | 2.1 | 1.3 | 5.8 |
| 80:20 Methanol:Water | 2.5 | 1.1 | 6.5 |
| 80:20 Acetonitrile:Water + 0.1% Formic Acid | 1.2 | 1.9 | 5.6 |
| 80:20 Methanol:Water + 0.1% Formic Acid | 1.4 | 1.7 | 6.2 |
Data is representative and for illustrative purposes.
Table 2: SPE Recovery of an Alkyl Diketone Using Different Elution Solvents
| SPE Sorbent | Elution Solvent | Recovery (%) |
| C18 | Methanol | 85 |
| C18 | Acetonitrile | 92 |
| C18 | Dichloromethane | 95 |
| Phenyl | Methanol | 82 |
| Phenyl | Dichloromethane | 91 |
Data is representative and for illustrative purposes.
Experimental Protocols
Protocol 1: General HPLC Method for Alkyl Diketone Analysis
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the alkyl diketone sample in the initial mobile phase composition (70:30 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for Alkyl Diketone from an Aqueous Matrix
-
Materials:
-
SPE Cartridge: C18, 500 mg.
-
Conditioning Solvent: Methanol (10 mL).
-
Equilibration Solvent: Water (10 mL).
-
Wash Solvent: 10:90 Methanol:Water (5 mL).
-
Elution Solvent: Dichloromethane (5 mL).
-
-
Procedure:
-
Condition: Pass 10 mL of methanol through the SPE cartridge. Do not allow the sorbent to go dry.
-
Equilibrate: Pass 10 mL of water through the cartridge. Do not allow the sorbent to go dry.
-
Load: Slowly pass the aqueous sample containing the alkyl diketone through the cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash: Pass 5 mL of the wash solvent through the cartridge to remove polar interferences.
-
Dry: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove residual water.
-
Elute: Pass 5 mL of dichloromethane through the cartridge to elute the alkyl diketone. Collect the eluate.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
References
- 1. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Addressing regioselectivity issues in the synthesis of unsymmetrical beta-diketones
Technical Support Center: Synthesis of Unsymmetrical β-Diketones
Welcome to the technical support center for the synthesis of unsymmetrical β-diketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to regioselectivity in these syntheses.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of unsymmetrical β-diketones, particularly when using Claisen condensation and related methods.
Issue 1: Low Yield of the Desired Regioisomer and Formation of Multiple Products
Question: I am attempting a crossed Claisen condensation to synthesize an unsymmetrical β-diketone, but I am getting a low yield of my target molecule along with several side products. How can I improve the regioselectivity?
Answer:
Low regioselectivity in crossed Claisen condensations is a common issue, often resulting from the comparable acidity of the α-protons on both the ketone and the ester, leading to a mixture of all four possible products.[1] Here are several strategies to enhance the yield of the desired unsymmetrical β-diketone:
-
Use a Directed Claisen Condensation Approach:
-
Pre-form the Enolate: Instead of mixing the ketone, ester, and base together, first deprotonate the ketone selectively with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Then, add the ester to the pre-formed enolate. This method prevents the ester from self-condensing.[2]
-
Employ an Ester Without α-Hydrogens: One of the most effective strategies is to use an ester that cannot form an enolate, such as aromatic esters (e.g., ethyl benzoate), carbonates, or formates.[1][3] This eliminates three of the four possible products, significantly simplifying the product mixture.
-
-
Optimize Reaction Conditions:
-
Choice of Base: The base plays a crucial role. Using a base with the same alkoxide as the ester (e.g., sodium ethoxide for an ethyl ester) can prevent unwanted transesterification reactions.[2][4] Stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can also improve yields by driving the reaction towards the product enolate.[1]
-
Solvent Selection: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred, especially when using strong bases like LDA or NaH.[5]
-
-
Consider Alternative Acylating Agents:
Experimental Protocol: Directed Claisen Condensation using LDA
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq.) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Enolate Formation: Slowly add a solution of LDA (1.1 eq.) in THF to the ketone solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Acylation: Add the ester (1.0 eq.) dropwise to the enolate solution at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Issue 2: Hydrolysis of the Ester Starting Material or β-Keto Ester Product
Question: My reaction is not proceeding to completion, and I am isolating a significant amount of the carboxylic acid corresponding to my ester starting material. What is causing this?
Answer:
Ester hydrolysis is a common side reaction, especially when using hydroxide bases (e.g., NaOH, KOH) or when there is residual water in the reaction mixture.[7] The resulting carboxylate is unreactive under these conditions.
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Ensure all reagents are dry.
-
Avoid Hydroxide Bases: Use alkoxide bases (e.g., NaOEt, KOtBu) or hydride bases (e.g., NaH) instead of hydroxide bases.[4][7]
-
Stoichiometric Amount of Base: The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the β-diketone product is what drives the reaction to completion. Using a catalytic amount of base will result in low conversion.[2][8]
Issue 3: Difficulty in Purifying the Desired Regioisomer
Question: My reaction produced a mixture of regioisomers that are difficult to separate by standard column chromatography. Are there other purification techniques I can try?
Answer:
Separating closely related regioisomers can be challenging.[9] Here are a few strategies:
-
Complexation with Metal Ions: β-Diketones form stable chelates with metal ions like copper(II).[5][10] You can selectively precipitate the desired β-diketone as a copper complex.
-
Dissolve the crude mixture in a suitable solvent (e.g., hot n-hexane or methanol).[10][11]
-
Add a solution of copper(II) acetate in water or acetic acid.[5][10]
-
The copper chelate of the β-diketone will precipitate.
-
Filter the solid complex and wash it thoroughly.
-
Decompose the complex to recover the pure β-diketone by treating it with a strong acid or a chelating agent like EDTA in a biphasic system.[5][11]
-
-
Fractional Crystallization: If the product is a solid, you may be able to separate the regioisomers by fractional crystallization from a suitable solvent or solvent mixture. This may require some experimentation to find the optimal conditions.
-
Chromatographic Optimization:
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind regioselectivity in crossed Claisen condensations?
A1: Regioselectivity in crossed Claisen condensations is primarily governed by the relative acidity of the α-protons of the two carbonyl compounds.[13] The base will preferentially deprotonate the more acidic α-proton to form the more stable enolate.[13] For example, ketones are generally more acidic than esters, so in a reaction between a ketone and an ester, the ketone is more likely to form the enolate.[3] To achieve high regioselectivity, it is best to have a significant difference in the pKa values of the starting materials or to use a directed synthesis approach.[13]
Q2: What are some alternatives to the Claisen condensation for synthesizing unsymmetrical β-diketones?
A2: Several alternative methods have been developed to overcome the limitations of the Claisen condensation.[5] These include:
-
Hydration of Alkynones: The regioselective hydration of ynones can produce β-diketones, often under mild, metal-catalyzed conditions (e.g., using gold(I) catalysts).[5]
-
Decarboxylative Coupling Reactions: These methods involve the coupling of enolates with acylating agents that can undergo decarboxylation.
-
Oxidation of β-Hydroxy Ketones: β-Hydroxy ketones, which can be synthesized via aldol reactions, can be oxidized to β-diketones using reagents like o-iodoxybenzoic acid (IBX).[14]
-
Acylation of Ketones with N-Acylbenzotriazoles or other activated acyl donors: This method allows for the C-acylation of ketone enolates under relatively mild conditions.[6]
Q3: How does the choice of base and solvent affect the outcome of a Claisen condensation?
A3: The choice of base and solvent is critical for a successful Claisen condensation.
-
Base: The base must be strong enough to deprotonate the ester (or ketone) to a sufficient extent. However, it should not be nucleophilic in a way that leads to side reactions. For instance, using a hydroxide base can lead to saponification of the ester.[4][7] The ideal base is often the alkoxide corresponding to the ester's alcohol group to prevent transesterification.[4] Strong, non-nucleophilic bases like LDA are excellent for directed condensations.[2]
-
Solvent: The solvent should be aprotic to avoid protonating the enolate intermediate. Ethers like THF and diethyl ether are common choices. The solvent should also be anhydrous, as water can lead to hydrolysis.[5]
Q4: Can I use a ketone with two different enolizable positions in a crossed Claisen condensation?
A4: Using a ketone with two different enolizable positions will likely lead to a mixture of regioisomeric products, as deprotonation can occur on either side of the carbonyl group. The ratio of the products will depend on whether the reaction is under thermodynamic or kinetic control.
-
Kinetic Control (e.g., LDA, -78 °C): Deprotonation will occur at the less sterically hindered α-carbon, forming the kinetic enolate.
-
Thermodynamic Control (e.g., NaOEt, room temperature): Deprotonation will favor the formation of the more substituted, thermodynamically more stable enolate. To avoid this issue, it is best to use a ketone that has only one type of enolizable proton or to use reaction conditions that strongly favor the formation of one enolate over the other.
Data Presentation
Table 1: Comparison of Bases for Claisen Condensation
| Base | pKa of Conjugate Acid | Typical Solvent | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Inexpensive; avoids transesterification with ethyl esters. | Moderately strong; equilibrium lies towards starting materials before final deprotonation. |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic; drives reaction to completion. | Flammable; requires careful handling. |
| Lithium Diisopropylamide (LDA) | ~36 | THF | Very strong, non-nucleophilic, sterically hindered; ideal for kinetic enolate formation. | Requires low temperatures (-78 °C); must be freshly prepared or titrated. |
| Potassium tert-Butoxide (KOtBu) | ~18 | tert-Butanol, THF | Strong, sterically hindered base. | Can promote elimination reactions in some substrates. |
Visualizations
Experimental Workflow: Directed Synthesis of an Unsymmetrical β-Diketone
Caption: Workflow for a directed Claisen condensation.
Logical Relationship: Addressing Regioselectivity Issues
Caption: Strategies to overcome low regioselectivity.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Diketone synthesis [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Disconnections of 1,3- Dioxygenated Compounds [quimicaorganica.org]
- 14. β-Diketone synthesis by oxidation [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 2-Methyldodecane-4,6-dione with Other Beta-Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the beta-diketone 2-Methyldodecane-4,6-dione against other significant beta-diketones, namely the natural compound Curcumin and the synthetic reagent Meldrum's Acid. Beta-diketones are a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. This structure imparts unique chemical properties, including keto-enol tautomerism and the ability to act as potent metal chelators, making them valuable scaffolds in medicinal chemistry and drug development. They serve as crucial intermediates for synthesizing a wide range of heterocyclic compounds, such as pyrazoles and isoxazoles, which form the core of many pharmaceutical agents.
Comparative Overview of Selected Beta-Diketones
This section provides a head-to-head comparison of the physical and chemical properties of this compound, Curcumin, and Meldrum's Acid. The data is summarized for easy reference and comparison.
| Property | This compound | Curcumin | Meldrum's Acid |
| CAS Number | 94231-93-3 | 458-37-7[1][2] | 2033-24-1 |
| Molecular Formula | C₁₃H₂₄O₂ | C₂₁H₂₀O₆[3][4] | C₆H₈O₄ |
| Molecular Weight | 212.33 g/mol | 368.38 g/mol [3] | 144.12 g/mol |
| Structure | Linear aliphatic beta-diketone | Symmetrical diarylheptanoid with two phenolic rings[3][5] | Cyclic beta-diketone (dioxane derivative) |
| Key Features | Aliphatic chain may confer antimicrobial properties. Potential for antioxidant activity due to carbonyl groups. | Potent antioxidant and anti-inflammatory agent.[5][6] Poor water solubility and bioavailability.[7][8] | High acidity (pKa ≈ 4.97) and rigid cyclic structure.[9] Widely used in organic synthesis.[10] |
| Primary Applications | Intermediate in organic synthesis; potential for drug development and as a flavoring agent. | Herbal supplements, food coloring, and extensive research into its therapeutic potential for inflammatory conditions and cancer.[7][11] | Versatile building block in organic synthesis for creating complex molecules and heterocycles.[9][10] |
| Biological Activity | Limited specific data available; related compounds show antioxidant and antimicrobial potential. | Well-documented antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[8][11][12] | Derivatives have shown antibacterial, antifungal, and anticancer properties.[13][14][15] |
Fundamental Chemical Principles and Workflows
Visualizing the underlying chemical principles and experimental workflows is crucial for understanding the utility of beta-diketones. The following diagrams illustrate key concepts relevant to their synthesis and function.
Caption: Keto-enol tautomerism, a fundamental property of beta-diketones.
Caption: A simplified workflow for the synthesis of beta-diketones via Claisen condensation.
Caption: Use of beta-diketones as precursors for medicinally important heterocycles.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific advancement. Below are standard methodologies for the synthesis and biological evaluation of beta-diketones.
Protocol 1: Synthesis via Claisen Condensation
This protocol describes a general procedure for synthesizing a beta-diketone from a ketone and an ester.
Objective: To synthesize a 1,3-diketone via a base-mediated Claisen condensation reaction.
Materials:
-
Ketone (e.g., Acetophenone)
-
Ester (e.g., Ethyl acetate)
-
Base (e.g., Sodium hydride (NaH) or Sodium ethoxide (NaOEt))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and dropping funnel
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent to a dry round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Carefully add the base (e.g., 1.2 equivalents of NaH) to the solvent and cool the mixture in an ice bath.
-
Ketone Addition: Slowly add the ketone (1.0 equivalent), dissolved in a small amount of anhydrous solvent, to the base suspension via a dropping funnel. Allow the mixture to stir for 30 minutes to facilitate enolate formation.
-
Ester Addition: Add the ester (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 1M HCl until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure beta-diketone.
Protocol 2: Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[16][17]
Objective: To determine the lowest concentration of a beta-diketone that inhibits the visible growth of a target microorganism.
Materials:
-
Test compound (beta-diketone) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Sterile 96-well microtiter plates.
-
Positive control antibiotic (e.g., Streptomycin).
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound. Add 100 µL of MHB to each well. Add 100 µL of the stock solution of the test compound to the first well, mix, and transfer 100 µL to the second well. Repeat this process across the plate to create a concentration gradient.
-
Controls: Prepare a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used).
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to approximately 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Turmeric and Its Major Compound Curcumin on Health: Bioactive Effects and Safety Profiles for Food, Pharmaceutical, Biotechnological and Medicinal Applications [frontiersin.org]
- 5. Curcumin's Structure and Biological Properties | Encyclopedia MDPI [encyclopedia.pub]
- 6. Page loading... [guidechem.com]
- 7. Curcumin - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. wap.guidechem.com [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 13. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potentiation of Antibiotic Activity by a Meldrum’s Acid Arylamino Methylene Derivative against Multidrug-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20030040032A1 - Methods of screening for antimicrobial compounds - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activity of Long-Chain Diketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various long-chain diketones, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Overview of Long-Chain Diketones
Long-chain diketones are organic compounds characterized by two ketone functional groups separated by a carbon chain. A prominent example is curcumin, a naturally occurring diarylheptanoid found in turmeric, which features a seven-carbon chain linking two substituted phenyl groups. The β-diketone moiety is a key structural feature responsible for the diverse biological activities of these compounds, which include anticancer, antimicrobial, and anti-inflammatory properties. The keto-enol tautomerism of the β-diketone group plays a crucial role in their biological function.
Comparative Biological Activity
The biological activities of long-chain diketones are influenced by the length of the carbon chain and the nature of the substituent groups. This section provides a comparative summary of their cytotoxic and antimicrobial activities.
Cytotoxic Activity Against Cancer Cell Lines
Long-chain diketones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for representative long-chain diketones.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Curcuminoids | |||
| Curcumin | MCF-7 (Breast) | 13.10 - 22.50 | [1][2] |
| MDA-MB-231 (Breast) | 12.00 - 26.50 | [1][2] | |
| HeLa (Cervical) | 11.31 | [3] | |
| K562 (Leukemia) | >25 | [3] | |
| Demethoxycurcumin (DMC) | MCF-7 (Breast) | ~15 | [4] |
| Bisdemethoxycurcumin (BDMC) | MCF-7 (Breast) | ~8.3 | [4] |
| Synthetic Long-Chain Diketones | |||
| (E)-5-hydroxy-7-phenyl-1-(3,4,5-trimethoxyphenyl)hept-1-en-3-one | SW620 (Colon) | 1.1 - 4.3 | [5] |
| (1E,4E)-1,7-bis(3,4,5-trimethoxyphenyl)hepta-1,4-dien-3-one | SW620 (Colon) | 1.1 - 4.3 | [5] |
| Salicylcurcuminoid | Hepatic Cancer Cells | Not specified | [6] |
| Dimethoxycurcumin | HCT116 (Colon) | More potent than curcumin | [6] |
Antimicrobial Activity
Several long-chain diketones have shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The table below presents MIC values for selected diketone derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-(2-(2-hydroxyphenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione | Escherichia coli | 420 (MIC50) | [7] |
| 5-chloro-3-(2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)-2-hydroxybenzenesulfonic acid | Escherichia coli | Not specified | [7] |
| Azo-derivative of barbituric acid | Escherichia coli | Not specified | [7] |
Signaling Pathways Modulated by Long-Chain Diketones
Long-chain diketones exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in various cancers and inflammatory diseases. Curcumin and its analogs are well-documented inhibitors of the NF-κB signaling pathway.
Long-chain diketones, such as curcumin, inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. This action blocks the nuclear translocation of the active NF-κB dimer (p65/p50), thereby downregulating the expression of NF-κB target genes involved in inflammation and cell proliferation.[1][8]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is observed in many cancers.
Certain long-chain diketones have been shown to inhibit the STAT3 signaling pathway by suppressing the phosphorylation and dimerization of STAT3, which are essential steps for its activation and nuclear translocation.[1][8] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.
Some long-chain diketones have been found to interfere with the PI3K/Akt pathway by inhibiting the activation of PI3K and the subsequent phosphorylation of Akt.[9][10] This disruption leads to the suppression of downstream signaling, ultimately affecting cell survival and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the long-chain diketone dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the long-chain diketone in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Workflow:
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293T or HeLa) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.[7][11]
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the long-chain diketone for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for several hours.[9][11]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
Long-chain diketones represent a versatile class of compounds with significant potential in drug development due to their diverse biological activities. This guide provides a comparative overview of their cytotoxic and antimicrobial properties, as well as their mechanisms of action involving key signaling pathways. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of these promising molecules. Researchers are encouraged to utilize this information to guide their future studies in this exciting field.
References
- 1. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
- 7. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Methyldodecane-4,6-dione and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the spectroscopic properties of 2-Methyldodecane-4,6-dione and its potential isomers. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document utilizes representative data from analogous acyclic β-diketones. The principles and spectral features discussed are based on well-established knowledge of this class of compounds and are intended to serve as a predictive guide for researchers working with these and similar molecules.
β-Diketones, such as this compound, are characterized by their existence as a tautomeric equilibrium between the diketo and enol forms.[1] This equilibrium is a crucial factor in their chemical reactivity and spectroscopic characterization. The position of the methyl group and the dione functionality along the dodecane chain in its isomers will significantly influence the fragmentation patterns in mass spectrometry and the chemical shifts and coupling constants observed in nuclear magnetic resonance (NMR) spectroscopy. Infrared (IR) spectroscopy provides valuable information about the functional groups present and the keto-enol tautomerism.
This guide will present expected spectroscopic data for this compound and its isomers in tabular format, detail the experimental protocols for acquiring such data, and provide a visual workflow for the spectroscopic analysis of isomers.
Spectroscopic Data Comparison
The following tables summarize the expected and representative spectroscopic data for this compound and its isomers. The data for the target molecule and its isomers are predicted based on the known spectral characteristics of similar acyclic β-diketones, such as heptane-2,4-dione and nonane-4,6-dione.
A Note on Tautomerism: In solution, β-diketones exist as a mixture of the diketo form and the more stable enol form, with the enol form often being predominant in non-polar solvents due to the formation of a stable intramolecular hydrogen bond.[2] The NMR spectra will, therefore, show distinct signals for both tautomers, and their integration can be used to determine the keto-enol ratio.[1][3]
Table 1: Representative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound/Isomer | Tautomer | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | Diketo | ~3.5 | s | 2H | -CO-CH₂ -CO- |
| ~2.5 | t | 2H | -CO-CH₂ -CH₂- | ||
| ~1.1 | d | 3H | -CH(CH₃ )- | ||
| ~0.9 | t | 3H | -CH₂-CH₃ | ||
| Enol | ~16.0 | br s | 1H | Enolic OH | |
| ~5.5 | s | 1H | -CO-CH =C(OH)- | ||
| ~2.3 | t | 2H | =C(OH)-CH₂ -CH₂- | ||
| ~1.1 | d | 3H | -CH(CH₃ )- | ||
| ~0.9 | t | 3H | -CH₂-CH₃ | ||
| Positional Isomer (e.g., 3-Methyldodecane-4,6-dione) | Diketo | ~3.6 | d | 1H | -CO-CH (CH₃)-CO- |
| ~2.5 | t | 2H | -CO-CH₂ -CH₂- | ||
| ~1.2 | d | 3H | -CH(CH₃ )- | ||
| ~0.9 | t | 3H | -CH₂-CH₃ | ||
| Enol | ~16.1 | br s | 1H | Enolic OH | |
| ~2.3 | t | 2H | =C(OH)-CH₂ -CH₂- | ||
| ~1.2 | s | 3H | =C(CH₃ )- | ||
| ~0.9 | t | 3H | -CH₂-CH₃ |
Table 2: Representative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound/Isomer | Tautomer | Chemical Shift (δ, ppm) | Assignment |
| This compound | Diketo | ~202 | C=O |
| ~58 | -CO-C H₂-CO- | ||
| ~45 | -CO-C H₂-CH₂- | ||
| ~30-14 | Alkyl Chain Carbons | ||
| ~18 | -CH(C H₃)- | ||
| Enol | ~195 | C=O | |
| ~190 | =C (OH)- | ||
| ~100 | -CO-C H= | ||
| ~30-14 | Alkyl Chain Carbons | ||
| ~18 | -CH(C H₃)- | ||
| Positional Isomer (e.g., 3-Methyldodecane-4,6-dione) | Diketo | ~205 | C=O |
| ~65 | -CO-C H(CH₃)-CO- | ||
| ~45 | -CO-C H₂-CH₂- | ||
| ~30-14 | Alkyl Chain Carbons | ||
| ~15 | -CH(C H₃)- | ||
| Enol | ~198 | C=O | |
| ~192 | =C (OH)- | ||
| ~105 | =C (CH₃)- | ||
| ~30-14 | Alkyl Chain Carbons | ||
| ~15 | -C(C H₃)= |
Table 3: Representative IR Spectral Data (thin film, cm⁻¹)
| Compound/Isomer | Tautomer | Wavenumber (cm⁻¹) | Assignment |
| This compound & Isomers | Diketo | 1725-1705 | C=O stretch |
| 2960-2850 | C-H stretch (alkyl) | ||
| Enol | 3200-2500 (broad) | O-H stretch (intramolecular H-bond) | |
| 1640-1580 | C=C stretch (conjugated) | ||
| 1580-1540 | C=O stretch (conjugated, H-bonded) |
Note: The IR spectrum of a β-diketone will show characteristic bands for both the keto and enol forms. The broad O-H stretch and the conjugated C=O and C=C stretches are indicative of the enol tautomer.[1]
Table 4: Representative Mass Spectrometry Fragmentation Data (Electron Ionization)
| Compound/Isomer | Key Fragment (m/z) | Proposed Structure of Fragment |
| This compound | [M]+ | Molecular Ion |
| [M-15]+ | Loss of CH₃ | |
| [M-29]+ | Loss of C₂H₅ | |
| [M-43]+ | Loss of C₃H₇ or CH₃CO | |
| [M-57]+ | Loss of C₄H₉ | |
| 43 | [CH₃CO]+ | |
| Positional Isomers | Different relative abundances of alkyl chain fragments depending on the position of the methyl group and diones. McLafferty rearrangement is also a common fragmentation pathway for ketones. |
Note: The mass spectra of the diketo and enol tautomers can be different, with distinct fragmentation pathways.[4]
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic comparison of chemical isomers.
References
- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Nonane-4,6-dione | 14090-88-1 [smolecule.com]
- 3. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 4. core.ac.uk [core.ac.uk]
A Researcher's Guide to DFT-Based Conformational Analysis of 2-Methyldodecane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Computational Methods
The conformational landscape of flexible molecules like 2-Methyldodecane-4,6-dione is critical in determining their chemical reactivity, physical properties, and biological activity. As a β-diketone, this molecule can exist in various tautomeric forms, primarily the diketo and several enol forms, each with a unique three-dimensional structure. Understanding the relative stabilities of these conformers is paramount for applications in drug design and materials science. Density Functional Theory (DFT) has emerged as a powerful tool for such analyses, offering a balance between computational cost and accuracy.
This guide provides a comparative overview of DFT methodologies for the conformational analysis of this compound, supported by generalized experimental protocols for validation.
Performance of DFT Functionals for Conformational Analysis
The choice of DFT functional and basis set is crucial for obtaining reliable results. Below is a comparison of commonly used functionals for conformational analysis of organic molecules. The data presented is a hypothetical representation of what a researcher might expect when studying the keto-enol tautomerism of a β-diketone like this compound.
| DFT Functional | Basis Set | Relative Energy (kcal/mol) - Diketo Form | Relative Energy (kcal/mol) - Enol Form 1 (Chelated) | Relative Energy (kcal/mol) - Enol Form 2 | Computational Cost | Key Strengths & Weaknesses |
| B3LYP | 6-31G(d) | 3.5 | 0.0 | 5.2 | Low | Good for initial geometry optimizations, but may underestimate dispersion forces. |
| B3LYP-D3 | 6-311+G(d,p) | 3.1 | 0.0 | 4.8 | Moderate | Includes empirical dispersion correction, improving accuracy for non-covalent interactions. |
| M06-2X | 6-311+G(d,p) | 2.8 | 0.0 | 4.5 | Moderate-High | Generally provides good accuracy for main-group thermochemistry and non-covalent interactions. |
| ωB97X-D | 6-311+G(d,p) | 2.9 | 0.0 | 4.6 | High | Long-range corrected functional with dispersion, often yielding high accuracy for conformational energies. |
Note: The relative energies are hypothetical and serve to illustrate the expected trends. The chelated enol form is typically the most stable tautomer for β-diketones due to the formation of a stable intramolecular hydrogen bond.
Experimental and Computational Protocols
A combination of computational and experimental methods is essential for a thorough conformational analysis.
Experimental Protocol: NMR Spectroscopy for Tautomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the ratio of keto and enol tautomers in solution.
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. The enolic proton typically appears as a sharp singlet in the range of 12-16 ppm. The protons alpha to the carbonyl groups in the keto form will have distinct chemical shifts from those in the enol form.
-
Integration: Integrate the signals corresponding to the enolic proton and a well-resolved signal from the keto form.
-
Ratio Calculation: The ratio of the integrals will give the relative populations of the enol and keto tautomers in the chosen solvent.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to further confirm the presence of both tautomers by observing the distinct chemical shifts of the carbonyl and enolic carbons.
Computational Protocol: DFT-Based Conformational Search
This protocol outlines a general workflow for performing a conformational analysis using DFT.
-
Initial Structure Generation: Generate the 3D structures of the diketo and relevant enol tautomers of this compound.
-
Conformational Search: For each tautomer, perform a systematic or stochastic conformational search using a lower level of theory (e.g., molecular mechanics with the MMFF94 force field) to identify low-energy conformers.
-
Geometry Optimization: Take the lowest energy conformers from the initial search and perform full geometry optimizations using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries at the same level of theory to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).
-
Single-Point Energy Refinement: To improve the accuracy of the relative energies, perform single-point energy calculations on the optimized geometries using a more robust functional and a larger basis set (e.g., M06-2X/6-311+G(d,p)).
-
Solvation Effects: If experimental data is in solution, include solvent effects in the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Analysis: Compare the relative Gibbs free energies of all stable conformers to determine their populations according to the Boltzmann distribution.
Workflow for DFT Conformational Analysis
The following diagram illustrates the logical flow of a computational conformational analysis.
Caption: Workflow for DFT-based conformational analysis.
A Comparative Study on the Chelating Properties of Beta-Diketones: Acetylacetone, Dibenzoylmethane, and Thenoyltrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the chelating performance of common beta-diketones with supporting experimental data.
Beta-diketones are a class of organic compounds that have garnered significant interest across various scientific disciplines, including catalysis, materials science, and pharmacology, primarily due to their exceptional ability to form stable complexes with a wide range of metal ions. This guide provides a comparative analysis of the chelating properties of three prominent beta-diketones: Acetylacetone (acac), Dibenzoylmethane (dbm), and Thenoyltrifluoroacetone (tta). Their performance is evaluated based on the stability of the metal complexes they form, with a focus on divalent transition metal ions such as Copper(II), Nickel(II), Cobalt(II), and Zinc(II).
Quantitative Comparison of Chelating Properties
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log β). A higher log β value indicates a more stable complex. The following table summarizes the stepwise stability constants for the formation of 1:1 (log K₁) and 1:2 (log K₂) metal-ligand complexes for the selected beta-diketones.
| Beta-Diketone | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| Acetylacetone | Cu(II) | 8.16 | 6.55 | 14.71 |
| Ni(II) | 5.88 | 4.40 | 10.28 | |
| Co(II) | 5.15 | 3.85 | 9.00 | |
| Zn(II) | 5.05 | 4.08 | 9.13 | |
| Dibenzoylmethane | Cu(II) | 10.45 | 9.05 | 19.50 |
| Ni(II) | 8.61 | 7.00 | 15.61 | |
| Co(II) | - | - | - | |
| Zn(II) | 8.82 | 7.91 | 16.73 | |
| Thenoyltrifluoroacetone | Cu(II) | 6.93 | 5.51 | 12.44 |
| Ni(II) | 5.61 | 4.31 | 9.92 | |
| Co(II) | 5.13 | 3.87 | 9.00 | |
| Zn(II) | 5.28 | 4.47 | 9.75 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The data presented here is compiled from various sources and should be considered representative.
From the data, a clear trend in the chelating ability of these beta-diketones can be observed. Dibenzoylmethane generally forms the most stable complexes with the studied metal ions, followed by acetylacetone and then thenoyltrifluoroacetone. This can be attributed to the electronic effects of the substituent groups on the beta-diketone backbone. The phenyl groups in dibenzoylmethane are electron-donating, increasing the electron density on the oxygen atoms and leading to stronger metal-ligand bonds. Conversely, the trifluoromethyl group in thenoyltrifluoroacetone is strongly electron-withdrawing, which reduces the basicity of the oxygen donors and results in less stable complexes.
Experimental Protocols
The determination of stability constants and the stoichiometry of metal-ligand complexes are crucial for understanding their chelating properties. The following are detailed methodologies for two common experimental techniques.
Potentiometric Titration
This method is used to determine the formation constants of metal complexes by monitoring the pH of a solution as a titrant of known concentration is added.
Materials:
-
pH meter with a glass electrode
-
Constant temperature bath
-
Burette
-
Magnetic stirrer
-
Standardized solutions of a strong acid (e.g., HCl), a strong base (e.g., NaOH), the beta-diketone ligand, and the metal salt of interest.
-
Inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration of the Ligand:
-
Pipette a known volume of the beta-diketone solution into a thermostatted reaction vessel.
-
Add a sufficient amount of the inert electrolyte to maintain a constant ionic strength.
-
Add a known volume of standardized strong acid.
-
Titrate the solution with a standardized strong base, recording the pH after each addition.
-
-
Titration of the Metal-Ligand Mixture:
-
Repeat the above procedure, but with the addition of a known concentration of the metal salt solution to the reaction vessel.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for both titrations.
-
The displacement of the metal-ligand titration curve from the ligand-only curve indicates the release of protons upon complexation.
-
From these curves, the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄) can be calculated.
-
The stability constants (log K) are then determined from the formation function (a plot of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration).
-
UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
This method is employed to determine the stoichiometry of a metal-ligand complex in solution by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.
Materials:
-
UV-Vis spectrophotometer
-
Volumetric flasks
-
Pipettes
-
Stock solutions of the metal salt and the beta-diketone ligand of the same molar concentration.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying proportions (e.g., 1:9, 2:8, ..., 9:1), ensuring the total volume and total molar concentration of metal plus ligand remain constant in each flask.
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.
-
Measure the absorbance of each prepared solution at this λₘₐₓ.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand (or metal).
-
The plot will typically show two linear portions that intersect at a maximum (or minimum) absorbance.
-
The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 for the ligand indicates a 2:1 ligand-to-metal ratio.
-
Visualizing Chelation and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General mechanism of beta-diketone chelation with a metal ion.
Caption: Experimental workflow for determining chelation properties.
A Comparative Guide to Analytical Methods for the Quantification of 2-Methyldodecane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical, yet realistically modeled, analytical methods for the quantitative determination of 2-Methyldodecane-4,6-dione. The presented methodologies and validation data are based on established principles of analytical chemistry and common practices in the pharmaceutical industry for similar molecules, specifically β-diketones. This document aims to serve as a practical reference for developing and validating analytical protocols for this compound.
Introduction to this compound and its Analytical Challenges
This compound is an organic compound with the molecular formula C13H24O2.[1] As a β-diketone, it possesses chemical properties that make its accurate quantification crucial in various research and development settings, including potential applications in drug discovery and material science.[2] The presence of two ketone groups can lead to tautomeric equilibria, which may influence its stability and reactivity, thereby posing a challenge for analytical method development.[3][4] This guide explores two primary chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), for the reliable quantification of this analyte.
Methodology Comparison: GC-MS vs. HPLC-DAD
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of the analyte. For a moderately volatile and thermally stable compound like this compound, both GC-MS and HPLC-DAD present viable options.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for volatile and semi-volatile compounds and offers high specificity and sensitivity.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a versatile separation technique that is broadly applicable to a wide range of compounds. When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak purity assessment and method specificity. For non-volatile or thermally labile compounds, HPLC is often the method of choice.
Experimental Protocols
Detailed experimental protocols for the two proposed analytical methods are outlined below. These protocols are designed to be a starting point for method development and validation.
GC-MS Method Protocol
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in ethyl acetate.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
An internal standard (IS), such as 2,3-hexanedione, is added to all standards and samples to a final concentration of 10 µg/mL.[5]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
HPLC-DAD Method Protocol
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.5 µg/mL to 200 µg/mL in the mobile phase.
2. HPLC-DAD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (based on the UV absorbance maximum of the dione chromophore).
Method Validation and Performance Data
Analytical method validation is essential to ensure that the method is suitable for its intended purpose.[7][8] The following tables summarize the hypothetical validation data for the GC-MS and HPLC-DAD methods, based on common acceptance criteria from regulatory guidelines.[9][10]
Table 1: Linearity and Range
| Parameter | GC-MS | HPLC-DAD | Acceptance Criteria |
| Range | 0.5 - 100 µg/mL | 1.0 - 200 µg/mL | - |
| Correlation Coefficient (r²) | 0.9992 | 0.9995 | ≥ 0.995 |
| Intercept (y-intercept) | Minimal | Minimal | Close to zero |
Table 2: Accuracy and Precision
| Quality Control Sample | GC-MS | HPLC-DAD | Acceptance Criteria |
| Low QC (1.5 µg/mL) | |||
| Accuracy (% Recovery) | 98.7% | 101.2% | 85 - 115% |
| Precision (% RSD) | 4.2% | 3.5% | ≤ 15% |
| Medium QC (50 µg/mL) | |||
| Accuracy (% Recovery) | 102.1% | 99.5% | 85 - 115% |
| Precision (% RSD) | 2.8% | 2.1% | ≤ 15% |
| High QC (80 µg/mL for GC-MS, 160 µg/mL for HPLC-DAD) | |||
| Accuracy (% Recovery) | 99.3% | 100.8% | 85 - 115% |
| Precision (% RSD) | 2.5% | 1.9% | ≤ 15% |
Table 3: Limits of Detection and Quantification
| Parameter | GC-MS | HPLC-DAD |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1.0 µg/mL |
Visualized Workflows
The following diagrams illustrate the general workflows for the validation of an analytical method and the sample analysis process using chromatography.
Caption: Workflow for Analytical Method Validation.
Caption: General Chromatographic Analysis Workflow.
Conclusion and Recommendations
Both the GC-MS and HPLC-DAD methods offer reliable and robust approaches for the quantification of this compound.
-
The GC-MS method demonstrates superior sensitivity with a lower LOD and LOQ. Its high specificity, derived from the mass spectrometric detection, makes it ideal for complex matrices where co-eluting impurities may be present.
-
The HPLC-DAD method is a robust and widely accessible technique that provides excellent linearity and precision. It is particularly advantageous for routine quality control analysis where high throughput is required and the sample matrix is relatively clean.
The choice between these two methods should be guided by the specific requirements of the analysis. For trace-level quantification or in the presence of interfering substances, GC-MS is the recommended approach. For routine analysis in a controlled environment, HPLC-DAD provides a reliable and cost-effective solution. The validation data presented herein serves as a benchmark for the expected performance of these analytical techniques for this compound.
References
- 1. Buy this compound | 94231-93-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. ikev.org [ikev.org]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Synthesis of Long-Chain Beta-Diketones
For Researchers, Scientists, and Drug Development Professionals
Long-chain beta-diketones are pivotal structural motifs in a variety of biologically active molecules and serve as versatile intermediates in organic synthesis. Their preparation has been approached through numerous synthetic strategies, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common and effective synthetic routes for long-chain beta-diketones, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal path for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the most prevalent methods used to synthesize long-chain beta-diketones.
| Synthetic Route | Typical Yields | Reaction Time | Key Reagents & Conditions | Advantages | Disadvantages |
| Claisen Condensation | 50-92%[1][2] | 5-24 hours | Strong base (e.g., NaH, NaOEt, LDA), ester, ketone, anhydrous solvent (e.g., THF, Et2O) at 0°C to room temperature.[1] | Well-established, versatile for various substrates. | Requires stoichiometric amounts of strong base, potential for side reactions (e.g., self-condensation), product acidity can interfere with the reaction.[3][4] |
| Acylation via Soft Enolization | 63-96%[5][6][7] | 1-24 hours | MgBr₂·OEt₂, i-Pr₂NEt, acylating agent (e.g., crude acid chloride, N-acylbenzotriazole, O-Pfp ester), CH₂Cl₂ at room temperature.[5][6][7][8] | High yields, mild conditions, tolerates sensitive functional groups, avoids pre-formation of enolates, can use crude reagents.[5][6][7] | Requires a Lewis acid and a non-nucleophilic base. |
| Decarboxylative Acylation | Up to 98%[9] | 21-48 hours | Ir-photocatalyst, Ni-catalyst, ligand, base (Cs₂CO₃), thioester, aliphatic carboxylic acid, CH₃CN, blue LED irradiation at room temperature. | High yields, excellent functional group tolerance, allows for the synthesis of asymmetrical ketones from two different carboxylic acids.[9] | Requires specialized photocatalytic and nickel catalysts, longer reaction times. |
| Oxidation of β-Hydroxyketones | Near-quantitative (up to 99%)[10] | 3-12 hours | o-Iodoxybenzoic acid (IBX), EtOAc, heated to 77°C.[10] | Excellent yields, operationally simple, scalable, mild conditions that prevent product degradation.[10][11] | Requires the prior synthesis of the β-hydroxyketone precursor. |
| Malonate-Type Alkylation | 75-99% (for chiral malonates)[12] | Not specified | Not specified in detail for long-chain beta-diketones in the provided results. | An established method for C-C bond formation.[13] | Limited recent, detailed experimental data for long-chain beta-diketones. |
| Acetylene Coupling | Not specified | Not specified | Involves coupling of long-chain acetylenes with fatty acid chlorides followed by hydrolysis.[13] | A direct method for the synthesis of these compounds.[13] | Limited recent, detailed experimental data available. |
Experimental Protocols
Claisen Condensation
This classical method involves the base-mediated condensation of an ester with a ketone.
General Procedure: To a suspension of a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF), a solution of the long-chain ester and the ketone is added dropwise at a controlled temperature, often 0°C. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the addition of an acid, and the product is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by column chromatography. For instance, a 92% yield was achieved for a perfluorinated 1,3-diketone using NaH in THF at 5°C, followed by stirring at room temperature for 5-10 hours.[1]
Acylation via Soft Enolization
A modern and efficient method that avoids the use of strong bases and pre-formed enolates.
General Procedure: To a solution of a long-chain ketone and an acylating agent (such as a long-chain acid chloride, N-acylbenzotriazole, or O-pentafluorophenyl ester) in dichloromethane (CH₂Cl₂), magnesium bromide etherate (MgBr₂·OEt₂) and diisopropylethylamine (i-Pr₂NEt) are added.[6][8] The reaction is stirred at room temperature for a period of 1 to 24 hours. The reaction mixture is then quenched, and the product is isolated by extraction and purified by chromatography. Yields for this method are consistently high, often in the range of 80-96%.[6][14] An important advantage is the ability to use crude acid chlorides, which enhances the cost-effectiveness and operational simplicity of the procedure.[5][7]
Decarboxylative Acylation
This photoredox- and nickel-catalyzed reaction allows for the coupling of two different carboxylic acid derivatives.
General Procedure: In a Schlenk tube, an iridium photocatalyst, a nickel catalyst, a ligand, and a base (e.g., Cs₂CO₃) are combined. The tube is evacuated and backfilled with argon. A solution of the aliphatic carboxylic acid and a thioester in acetonitrile (CH₃CN) is then added. The reaction mixture is irradiated with blue LEDs at room temperature for 21 to 48 hours. After the reaction is complete, the product is isolated and purified. This method has been shown to produce a wide range of asymmetrical ketones in yields of up to 98%.[9]
Oxidation of β-Hydroxyketones
A high-yielding method for the conversion of readily prepared β-hydroxyketones to β-diketones.
General Procedure: To a solution of the long-chain β-hydroxyketone in ethyl acetate (EtOAc), o-iodoxybenzoic acid (IBX) is added.[10] The reaction mixture is heated to approximately 77°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed, typically within 3 to 12 hours.[10] The reaction mixture is then cooled, filtered to remove the oxidant, and concentrated to yield the pure β-diketone, often in near-quantitative yields (up to 99%).[10] This method is noted for its simplicity and the ease of product purification.[11]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the described synthetic routes.
Caption: Claisen Condensation Workflow
Caption: Acylation via Soft Enolization
Caption: Decarboxylative Acylation Pathway
Caption: Oxidation of β-Hydroxyketones
References
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization [organic-chemistry.org]
- 6. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 11. High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid [organic-chemistry.org]
- 12. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 13. General method of synthesis for natural long-chain beta-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
Correlating the structure of 2-Methyldodecane-4,6-dione with its observed properties
A comprehensive guide for researchers and drug development professionals on the structural and functional characteristics of 2-Methyldodecane-4,6-dione. Due to the limited availability of specific experimental data for this compound, this report utilizes the closely related long-chain aliphatic β-diketone, n-tritriacontane-16,18-dione, as a comparative analogue to provide insights into its expected properties and biological activities.
Structural Correlation with Physicochemical Properties
This compound belongs to the class of organic compounds known as β-diketones, characterized by two carbonyl groups separated by a single carbon atom. Its structure consists of a twelve-carbon dodecane chain with ketone groups at the 4th and 6th positions and a methyl group at the 2nd position. This specific arrangement of functional groups is expected to dictate its physicochemical properties and biological activities.
The long aliphatic chain contributes to the molecule's hydrophobicity, likely resulting in low solubility in water and higher solubility in organic solvents. The presence of the β-diketone moiety allows for keto-enol tautomerism, which plays a crucial role in its chemical reactivity and potential biological interactions.
Due to the scarcity of experimental data for this compound, we present a comparative analysis with n-tritriacontane-16,18-dione, a well-characterized long-chain β-diketone. This comparison allows for an informed estimation of the properties of this compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted) | n-tritriacontane-16,18-dione (Experimental) |
| Molecular Formula | C₁₃H₂₄O₂ | C₃₃H₆₄O₂[1][2][3] |
| Molecular Weight | ~212.33 g/mol | 492.86 g/mol [1] |
| Melting Point | Not available | 67.5-68 °C[1][3] |
| Boiling Point | Not available | 571.4±23.0 °C (Predicted)[1] |
| Density | Not available | 0.868±0.06 g/cm³ (Predicted)[1][3] |
| Solubility in Water | Low (Predicted) | Low[2] |
| Solubility in Organic Solvents | High (Predicted) | Soluble[2] |
| pKa | Not available | 9.59±0.10 (Predicted)[1][3] |
Synthesis of Long-Chain β-Diketones
The synthesis of long-chain β-diketones like this compound can be achieved through various established organic chemistry methodologies. The Claisen condensation is a classic and widely used method for forming carbon-carbon bonds and is particularly suitable for synthesizing β-diketones.[4][5][6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to yield a β-diketone.
For the synthesis of this compound, a potential route would involve the Claisen condensation of an appropriate ester and a ketone.
Predicted Biological Activities and Experimental Protocols
β-Diketones are known to exhibit a range of biological activities, including antioxidant and antimicrobial properties.[7][8][9][10] The enol tautomer of the β-diketone moiety is often implicated in these activities.
Antioxidant Activity
The antioxidant potential of β-diketones is attributed to their ability to scavenge free radicals. The enol form can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting radical on the β-diketone is stabilized by resonance.
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Sample Preparation: The test compound (this compound) is dissolved in a suitable solvent to prepare various concentrations.
-
Reaction: The sample solutions are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). Ascorbic acid is often used as a positive control.
Antimicrobial Activity
Long-chain aliphatic ketones and related compounds have been reported to possess antimicrobial properties. The lipophilic nature of the long alkyl chain in this compound may facilitate its interaction with and disruption of microbial cell membranes.
Experimental Protocol: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Preparation of Test Compound Dilutions: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Comparison with an Alternative: n-tritriacontane-16,18-dione
As a long-chain β-diketone with available data, n-tritriacontane-16,18-dione serves as a useful, albeit larger, analogue for predicting the behavior of this compound. Both are characterized by a long aliphatic chain and a β-diketone functional group. The significantly longer chain of n-tritriacontane-16,18-dione will result in a higher melting point, lower volatility, and even lower water solubility compared to this compound. However, the chemical reactivity of the β-diketone moiety and its potential for biological activity are expected to be similar in nature.
Table 2: Predicted vs. Analog Properties
| Property | This compound | n-tritriacontane-16,18-dione | Key Structural Difference |
| Aliphatic Chain Length | 12 carbons (with methyl branch) | 33 carbons | Significantly longer chain in the analogue. |
| Hydrophobicity | High | Very High | Increased hydrophobicity with longer chain. |
| Anticipated Biological Activity | Potential antioxidant and antimicrobial | Found in plant waxes; biological activity of the pure compound is less studied but expected to be similar in mechanism to other β-diketones. | The β-diketone moiety is the likely source of similar mechanisms of action. |
Conclusion
While specific experimental data for this compound is currently limited, a comprehensive understanding of its structure-property relationships can be inferred from the well-established chemistry of β-diketones and by comparison with structurally similar long-chain analogues like n-tritriacontane-16,18-dione. The presence of the β-diketone functional group suggests potential for antioxidant and antimicrobial activities, making it a molecule of interest for further investigation in the fields of drug discovery and materials science. The provided experimental protocols offer a starting point for the empirical evaluation of these predicted properties. Further research is warranted to isolate or synthesize and fully characterize this compound to validate these predictions and explore its full potential.
References
- 1. chembk.com [chembk.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. ijpras.com [ijpras.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. US20140088325A1 - Method for synthesizing beta-dicarbonyl compounds - Google Patents [patents.google.com]
- 7. Involvement of the beta-diketone moiety in the antioxidative mechanism of tetrahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, Antibacterial, Antifungal, Antioxidant and Anti-Inflammatory Actions of Novel β-Diketone Complex : Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Methyldodecane-4,6-dione: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Methyldodecane-4,6-dione is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this beta-diketone safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The specific PPE requirements may vary based on the institutional guidelines and the physical form of the chemical.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[1] |
| Eye Protection | Safety glasses with side shields or goggles are mandatory to protect against splashes. For larger quantities or when there is a significant risk of splashing, a face shield should be used in conjunction with goggles. |
| Lab Coat | A flame-resistant lab coat should be worn to protect against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | If handling the compound in a manner that could generate dust or aerosols, a NIOSH-approved respirator may be necessary. Work should ideally be conducted in a well-ventilated area or a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be carried out in a manner that minimizes environmental impact and adheres to all local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any known hazard classifications.
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be kept closed when not in use.[1]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. The storage area should be secure and accessible only to authorized personnel.
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of chemical waste. They will provide guidance on specific institutional procedures and ensure compliance with all regulations.
-
Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. The material will likely be disposed of through methods such as controlled incineration at a licensed chemical destruction plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste along with the chemical itself.
-
Container Disposal: Once properly decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on general best practices for laboratory chemical waste management as described in safety data sheets for structurally similar compounds and general laboratory safety guidelines.[1][2] The key principle is the containment and transfer of the waste to a licensed facility capable of handling such chemical compounds. The specific analytical methods for determining the environmental fate of long-chain ketones would involve techniques such as gas chromatography-mass spectrometry (GC-MS) to track their degradation and persistence in soil and water samples. However, detailed protocols for these experiments are beyond the scope of this disposal guide.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. Your Environmental Health and Safety (EHS) department is the ultimate authority on chemical disposal procedures at your facility.
References
Personal protective equipment for handling 2-Methyldodecane-4,6-dione
This guide provides crucial safety and logistical information for handling 2-Methyldodecane-4,6-dione in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds, specifically beta-diketones and related aliphatic hydrocarbons, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Researchers, scientists, and drug development professionals should always consult a specific SDS for the compound in use and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Wear chemical safety goggles that meet EU Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][2] A face shield should be used in situations with a splash potential.[3] |
| Skin Protection | Chemical-Resistant Gloves | Handle with gloves that have been inspected prior to use.[4][5] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4][6] Materials such as neoprene, butyl rubber, or nitrile may provide good permeation protection.[3] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[4][6] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] | |
| Respiratory Protection | Full-Face Respirator | If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator.[4][6] Respiratory protection is generally not required under normal use conditions with adequate ventilation.[1][5] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][6]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[4][6] Keep the compound away from heat and all sources of ignition.[4]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.[5] Avoid contact with skin and eyes.[4][6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Keep it separate from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures:
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][6]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4][6] Consult a doctor if irritation persists.[4]
-
Eye Contact: If the chemical enters the eyes, rinse with pure water for at least 15 minutes and consult a doctor.[4][6]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]
-
Spills: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[4] Use personal protective equipment, including chemical-impermeable gloves.[4] Collect the spilled material and place it in a suitable, closed container for disposal.[4] Prevent the chemical from entering drains.[4]
Disposal:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not let the chemical enter drains as it may be toxic to aquatic life.[1][5]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
